Product packaging for 4-(4-Iodophenyl)-3-thiosemicarbazide(Cat. No.:CAS No. 41401-36-9)

4-(4-Iodophenyl)-3-thiosemicarbazide

Cat. No.: B1302193
CAS No.: 41401-36-9
M. Wt: 293.13 g/mol
InChI Key: CCSJNFXUPWXVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(4-Iodophenyl)-3-thiosemicarbazide is a useful research compound. Its molecular formula is C7H8IN3S and its molecular weight is 293.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8IN3S B1302193 4-(4-Iodophenyl)-3-thiosemicarbazide CAS No. 41401-36-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-(4-iodophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN3S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSJNFXUPWXVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374768
Record name 4-(4-Iodophenyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41401-36-9
Record name 4-(4-Iodophenyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41401-36-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Iodophenyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 4-(4-Iodophenyl)-3-thiosemicarbazide. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Physicochemical Properties

This compound is a halogenated aromatic thiosemicarbazide with potential applications in various fields of chemical and biological research. A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₇H₈IN₃S[1][2]
Molecular Weight 293.13 g/mol [1]
Melting Point 200°C (with decomposition)[1]
Boiling Point 353.4°C at 760 mmHg[1]
Density 1.974 g/cm³[1]
LogP 2.61550 (Predicted)[1]
Water Solubility Insoluble[3][4][5]
Appearance White to off-white solid[5]

Synthesis and Characterization

The synthesis of this compound can be achieved through established methods for thiosemicarbazide formation. A general and reliable approach involves the reaction of 4-iodophenyl isothiocyanate with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-iodophenyl isothiocyanate

  • Hydrazine hydrate

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Dissolve 4-iodophenyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature with continuous stirring.

  • After the initial reaction subsides, reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the crude product with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified this compound product under vacuum.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic peaks for the aromatic protons of the iodophenyl group and the protons of the thiosemicarbazide moiety (NH and NH₂ groups).

    • ¹³C NMR will display signals corresponding to the carbon atoms of the aromatic ring and the thiocarbonyl group (C=S).

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The FTIR spectrum should exhibit characteristic absorption bands for N-H stretching of the amine and amide groups, C=S stretching of the thiocarbonyl group, and C-I stretching of the iodophenyl group.

  • Mass Spectrometry (MS):

    • Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Biological Activity and Signaling Pathway

Thiosemicarbazide and its derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[6] Recent studies have highlighted the potential of 4-arylthiosemicarbazides as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[7][8][9]

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in the production of melanin.[10] The proposed mechanism of inhibition by thiosemicarbazide derivatives involves the chelation of the copper ions within the active site of the enzyme, thereby rendering it inactive.[7][9] This inhibition disrupts the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, the precursor for melanin synthesis.[10][11][12][13][14]

The signaling pathway for melanogenesis and the point of inhibition by this compound are illustrated in the following diagram.

Melanogenesis_Inhibition cluster_0 Melanocyte Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous polymerization Tyrosinase Tyrosinase (Copper-containing enzyme) Inhibitor 4-(4-Iodophenyl)-3- thiosemicarbazide Inhibitor->Tyrosinase Inhibition (Chelation of Cu²⁺)

Caption: Inhibition of the melanogenesis pathway by this compound.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for the synthesis and evaluation of this compound and a logical diagram depicting the structure-activity relationship exploration.

Experimental Workflow

Experimental_Workflow Start Start Synthesis Synthesis of this compound Start->Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Biological_Screening Biological Activity Screening (e.g., Tyrosinase Inhibition Assay) Characterization->Biological_Screening Data_Analysis Data Analysis and Interpretation Biological_Screening->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for synthesis and biological evaluation.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core_Scaffold Thiosemicarbazide Core Aromatic_Ring Aromatic Ring Substitution (e.g., 4-Iodophenyl) Core_Scaffold->Aromatic_Ring is attached to Biological_Activity Observed Biological Activity (e.g., IC₅₀ for Tyrosinase) Aromatic_Ring->Biological_Activity influences SAR_Analysis Structure-Activity Relationship Analysis Biological_Activity->SAR_Analysis provides data for New_Analogs Design of New Analogs SAR_Analysis->New_Analogs guides

Caption: Logical flow for exploring structure-activity relationships.

References

Spectroscopic and Physicochemical Profile of 4-(4-Iodophenyl)-3-thiosemicarbazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic and physicochemical properties of 4-(4-Iodophenyl)-3-thiosemicarbazide, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document presents available data, outlines experimental protocols for its characterization, and includes a logical workflow for its synthesis and analysis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below.

PropertyValue
CAS Number 41401-36-9[1]
Molecular Formula C₇H₈IN₃S[1][2]
Molecular Weight 293.13 g/mol [3]
Melting Point 200°C (decomposition)[1]
Appearance White solid (typical for related compounds)

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the known structure and data from analogous thiosemicarbazide derivatives, the expected spectral characteristics are outlined below.

Mass Spectrometry

While experimental mass spectra are not readily accessible, predicted data for various adducts of the parent molecule provides insight into its expected mass-to-charge ratios.

AdductPredicted m/z
[M+H]⁺293.95564
[M+Na]⁺315.93758
[M-H]⁻291.94108
[M]⁺292.94781
Data sourced from predicted values.[2]
Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic peaks corresponding to the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
N-H (amine and amide)3100-3400Stretching
C-H (aromatic)3000-3100Stretching
C=S (thioketone)1200-1300Stretching
C=C (aromatic)1450-1600Stretching
C-N1250-1350Stretching
C-I500-600Stretching
Expected ranges are based on typical values for similar functional groups.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum in a suitable solvent (e.g., DMSO-d₆) is anticipated to show distinct signals for the aromatic and amine/amide protons.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic protons (ortho to I)7.6 - 7.8Doublet2H
Aromatic protons (meta to I)7.0 - 7.2Doublet2H
NH₂~5.0Singlet (broad)2H
NH (thiourea)~9.5Singlet (broad)1H
NH (hydrazine)~8.0Singlet (broad)1H
Expected chemical shifts are estimates based on related structures.[6]

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

CarbonExpected Chemical Shift (δ, ppm)
C=S175-185
Aromatic C-I90-100
Aromatic C-N140-150
Aromatic C-H115-135
Expected chemical shifts are estimates based on related structures.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Synthesis Workflow

The synthesis of this compound typically involves the reaction of 4-iodophenyl isothiocyanate with hydrazine hydrate.

reactant1 4-Iodophenyl Isothiocyanate reaction Reaction in Suitable Solvent (e.g., Ethanol) reactant1->reaction reactant2 Hydrazine Hydrate reactant2->reaction product This compound reaction->product purification Purification (Recrystallization) product->purification analysis Spectroscopic Analysis purification->analysis

Caption: General synthesis and analysis workflow.

Spectroscopic Analysis Workflow

A standard workflow for the complete spectroscopic characterization of the synthesized compound.

start Purified Compound ms Mass Spectrometry (MS) start->ms ir Infrared Spectroscopy (IR) start->ir nmr NMR Spectroscopy start->nmr data_analysis Data Interpretation and Structure Confirmation ms->data_analysis ir->data_analysis nmr->data_analysis

Caption: Spectroscopic characterization workflow.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination.

  • Ionization: Electrospray ionization (ESI) in both positive and negative modes should be employed.

  • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and infused directly or via liquid chromatography.

  • Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range (e.g., 100-500).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Sample Preparation: The solid sample can be analyzed directly using an attenuated total reflectance (ATR) accessory, or mixed with KBr and pressed into a pellet.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) may be used as an internal standard.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and potentially 2D correlation spectra (e.g., COSY, HSQC) are acquired to fully elucidate the structure.

This guide serves as a foundational resource for researchers working with this compound. While complete, experimentally-derived spectra are not yet publicly available, the provided data and protocols offer a robust framework for its synthesis, characterization, and future investigation.

References

crystal structure of 4-(4-Iodophenyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties and Predicted Crystal Structure of 4-(4-Iodophenyl)-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosemicarbazides are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, and antitumor properties. The substitution pattern on the phenyl ring of 4-phenylthiosemicarbazides plays a crucial role in their biological efficacy and mechanism of action. This technical guide focuses on this compound, providing a comprehensive overview of its known physicochemical properties, a detailed experimental protocol for its synthesis and crystallization, and an analysis of its expected crystal structure based on crystallographic data from analogous halogenated compounds. This document aims to serve as a valuable resource for researchers involved in the synthesis, characterization, and drug development of novel thiosemicarbazide derivatives.

Physicochemical Properties

While a definitive crystal structure for this compound is not publicly available, its fundamental physicochemical properties have been documented. These properties are essential for its synthesis, purification, and formulation.

PropertyValueReference
Molecular Formula C7H8IN3S[1][2][3]
Molecular Weight 293.13 g/mol [2][3]
Melting Point 200°C (decomposition)[3]
Density 1.974 g/cm³[3]
Appearance Expected to be a solid
Solubility Insoluble in water; soluble in DMF and DMSO[4]

Synthesis and Crystallization: Experimental Protocol

The following protocol describes a generalized method for the synthesis of this compound and its subsequent crystallization for single-crystal X-ray diffraction analysis. This protocol is based on established methods for similar thiosemicarbazide derivatives.[4][5][6][7]

Synthesis of this compound

Materials:

  • 4-Iodophenyl isothiocyanate

  • Hydrazine hydrate

  • Ethanol (anhydrous)

Procedure:

  • Dissolve 4-iodophenyl isothiocyanate (1 equivalent) in a minimal amount of anhydrous ethanol.

  • To this solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature with continuous stirring.

  • A precipitate is expected to form upon the addition of hydrazine hydrate.

  • Continue stirring the reaction mixture at room temperature for an additional 1-2 hours to ensure the completion of the reaction.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Dry the product under a vacuum to yield this compound.

Crystallization for Single-Crystal X-ray Diffraction

Procedure:

  • Dissolve the synthesized this compound in a suitable solvent (e.g., hot ethanol, DMF, or a mixture of solvents) to prepare a saturated solution.

  • Slowly cool the saturated solution to room temperature.

  • Allow the solvent to evaporate slowly over several days.

  • Colorless, single crystals suitable for X-ray diffraction are expected to form.

Predicted Crystal Structure and Crystallographic Parameters

Although the has not been experimentally determined, its structural parameters can be inferred from the crystallographic data of its halogenated analogs: 4-(4-bromophenyl)-thiosemicarbazide[8], 4-(3-chlorophenyl)thiosemicarbazide[9], and (Z)-4-[4-fluorophenyl]thiosemicarbazide[10].

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
4-(4-bromophenyl)-thiosemicarbazide OrthorhombicP2₁2₁2₁6.883(1)9.070(1)14.821(2)90[8]
4-(3-chlorophenyl)thiosemicarbazide MonoclinicP2₁/c6.914(5)4.304(4)30.306(3)94.66(3)[9]
(Z)-4-[4-fluorophenyl]thiosemicarbazide MonoclinicP2₁/c12.1056(8)5.5177(4)12.4339(8)90.063(2)[10]

Based on these analogs, it is highly probable that this compound will crystallize in either a monoclinic or orthorhombic crystal system. The thiosemicarbazide moiety is expected to adopt a planar conformation, with the sulfur and terminal hydrazinic nitrogen atoms in a trans configuration.[9] Intermolecular hydrogen bonding between the amine and thione groups is anticipated to play a significant role in stabilizing the crystal packing.[8]

Biological Context and Potential Applications

Thiosemicarbazide derivatives are known to exhibit a broad spectrum of biological activities. The iodine substituent at the para position of the phenyl ring in this compound is expected to influence its lipophilicity and electronic properties, which in turn could modulate its biological activity. Related thiosemicarbazides have demonstrated potential as:

  • Anti-Toxoplasma agents: By inhibiting tyrosinase, an enzyme crucial for the parasite's metabolism.[11]

  • Antimalarial agents: Showing efficacy against Plasmodium falciparum.[4]

  • Antimycobacterial agents: Exhibiting activity against Mycobacterium bovis.[5]

  • Antibacterial agents: With demonstrated effects against various bacterial strains.[8]

The development of this compound and its derivatives could therefore represent a promising avenue for the discovery of new therapeutic agents.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and structural determination of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structural Analysis start 4-Iodophenyl isothiocyanate + Hydrazine hydrate reaction Reaction in Ethanol start->reaction filtration Filtration and Washing reaction->filtration product This compound Powder filtration->product dissolution Dissolution in Hot Solvent product->dissolution cooling Slow Cooling and Evaporation dissolution->cooling crystals Single Crystals cooling->crystals xray Single-Crystal X-ray Diffraction crystals->xray structure Crystal Structure Determination xray->structure

Caption: Experimental workflow for the synthesis and crystal structure determination.

References

The Therapeutic Potential of Iodinated Thiosemicarbazides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers to explore a diverse range of chemical scaffolds. Among these, thiosemicarbazides and their derivatives, thiosemicarbazones, have emerged as a promising class of compounds with a broad spectrum of biological activities. The introduction of a halogen atom, particularly iodine, into the thiosemicarbazide framework has been suggested to enhance their therapeutic efficacy and reduce toxicity, making iodinated thiosemicarbazides a compelling area of investigation for drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of the therapeutic potential of iodinated thiosemicarbazides, with a focus on their synthesis, biological activities, and underlying mechanisms of action.

Synthesis of Iodinated Thiosemicarbazides

The synthesis of iodinated thiosemicarbazides typically involves a multi-step process. A general synthetic route for the preparation of 4-(p-iodophenyl)-3-thiosemicarbazone derivatives is outlined below.[1]

General Synthetic Protocol

A common method for synthesizing 4-(p-iodophenyl)-3-thiosemicarbazone derivatives involves the following key steps:

  • Formation of Isothiocyanate: The synthesis often commences with the reaction of an aromatic iodine compound with carbon disulfide in the presence of a base, such as triethylamine, to yield the corresponding isothiocyanate.[1]

  • Formation of Thiosemicarbazide: The resulting isothiocyanate is then reacted with hydrazine hydrate to form the 4-(p-iodophenyl)-thiosemicarbazide intermediate.[1]

  • Condensation to Thiosemicarbazone: Finally, the thiosemicarbazide is condensed with various aldehydes or ketones in a suitable solvent, such as ethanol, often with catalytic amounts of acid, to produce the target iodinated thiosemicarbazone derivatives.[1]

The following diagram illustrates a typical experimental workflow for the synthesis of these compounds.

G Experimental Workflow: Synthesis of Iodinated Thiosemicarbazones cluster_synthesis Synthesis cluster_purification Purification & Characterization AromaticIodine Aromatic Iodine Isothiocyanate Isothiocyanate Intermediate AromaticIodine->Isothiocyanate CS2, Et3N Thiosemicarbazide Iodinated Thiosemicarbazide Isothiocyanate->Thiosemicarbazide Hydrazine Hydrate Thiosemicarbazone Iodinated Thiosemicarbazone Thiosemicarbazide->Thiosemicarbazone Aldehyde Aldehyde/Ketone Aldehyde->Thiosemicarbazone Condensation Recrystallization Recrystallization Thiosemicarbazone->Recrystallization Characterization Spectroscopic Analysis (NMR, IR, MS) Recrystallization->Characterization

Caption: General workflow for the synthesis and characterization of iodinated thiosemicarbazones.

Therapeutic Potential and Biological Activities

Iodinated thiosemicarbazides and their thiosemicarbazone derivatives have demonstrated a wide array of biological activities, positioning them as potential candidates for the development of new drugs targeting various diseases.

Anticancer Activity

The anticancer potential of thiosemicarbazones is one of the most extensively studied areas. The introduction of an iodine atom can enhance this activity. The proposed mechanisms of action for the anticancer effects of thiosemicarbazones are multifaceted and often involve the chelation of essential metal ions, leading to the disruption of cellular processes vital for cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of various thiosemicarbazide and thiosemicarbazone derivatives against different cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-chlorobenzoyl carbamothioyl methane hydrazonateB16F10 (Melanoma)0.7 µg/mL[2]
4-bromobenzoyl carbamothioyl methane hydrazonateB16F10 (Melanoma)0.9 µg/mL[2]
Thiosemicarbazone Derivative C4HT-29 (Colorectal)6.7[3]
Thiosemicarbazone Derivative C4SW620 (Colorectal)8.3[3]
Nitro-substituted semicarbazide 4cU87 (Glioblastoma)12.6 µg/mL[4]
Nitro-substituted semicarbazide 4dU87 (Glioblastoma)13.7 µg/mL[4]
Nitro-substituted thiosemicarbazide 5dU87 (Glioblastoma)13.0 µg/mL[4]
Nitro-substituted thiosemicarbazide 5bU87 (Glioblastoma)14.6 µg/mL[4]

Proposed Anticancer Signaling Pathways

The anticancer activity of thiosemicarbazones is believed to be mediated through several signaling pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which induces oxidative stress and triggers apoptosis (programmed cell death) in cancer cells.

G Proposed Anticancer Mechanism of Thiosemicarbazones TSC Thiosemicarbazone Metal_Complex Metal Complex (e.g., with Fe, Cu) TSC->Metal_Complex Chelation ROS Reactive Oxygen Species (ROS) Generation Metal_Complex->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Release of pro-apoptotic factors

Caption: General proposed mechanism of anticancer action for thiosemicarbazones.

Furthermore, studies on thiosemicarbazones suggest their interference with key cellular signaling pathways that regulate cell survival, proliferation, and inflammation, such as the NF-κB, MAPK, and PI3K/Akt pathways. While direct evidence for iodinated thiosemicarbazides is still emerging, it is plausible that they share similar mechanisms.

G Potential Signaling Pathways Modulated by Thiosemicarbazones TSC Thiosemicarbazone NFkB NF-κB Pathway TSC->NFkB Inhibition MAPK MAPK Pathway TSC->MAPK Modulation PI3K_Akt PI3K/Akt Pathway TSC->PI3K_Akt Inhibition Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival Inflammation Inflammation NFkB->Inflammation MAPK->Cell_Survival PI3K_Akt->Cell_Survival Apoptosis Apoptosis PI3K_Akt->Apoptosis

Caption: Potential signaling pathways targeted by thiosemicarbazones.
Antimicrobial Activity

Thiosemicarbazides and their derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. The presence of a halogen, such as iodine, is thought to contribute to their antimicrobial efficacy.

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The table below presents MIC values for various thiosemicarbazide derivatives against different microorganisms.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Thiosemicarbazide 3aStaphylococcus aureus (MRSA) ATCC 433003.9[5]
Thiosemicarbazide 3aStaphylococcus spp. (except MRSA)1.95[5]
Thiosemicarbazide 3eBacillus cereus ATCC 108767.81[5]
Thiosemicarbazide 3eStaphylococcus aureus (MSSA)15.63–31.25[5]
Thiosemicarbazide SA11Micrococcus luteus ATCC 102403.9[6]
Thiosemicarbazide SA12Micrococcus luteus ATCC 102403.9[6]
Thiosemicarbazones (general)Gram-positive bacteria0.49-7.8[7]
Thiosemicarbazones (general)Mycobacterium tuberculosis0.5-16[7]
Antioxidant Activity

Several thiosemicarbazone derivatives have been shown to possess antioxidant properties, which can be beneficial in combating oxidative stress-related diseases. The antioxidant capacity is often evaluated by measuring the compound's ability to scavenge free radicals, with the IC50 value representing the concentration required to scavenge 50% of the radicals.

Quantitative Data on Antioxidant Activity

Compound/DerivativeAssayIC50 (µg/mL)Reference
Nitro-substituted semicarbazide 4cDPPH4.5[4]
Nitro-substituted semicarbazide 4dDPPH7.2[4]
Nitro-substituted thiosemicarbazide 5dDPPH5.6[4]
Nitro-substituted thiosemicarbazide 5bDPPH7.0[4]
Enzyme Inhibition

The biological activities of thiosemicarbazides are often linked to their ability to inhibit specific enzymes. For instance, their anticancer effects are partly attributed to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis.[8] Additionally, some thiosemicarbazones have been identified as inhibitors of other enzymes, such as tyrosinase.

Quantitative Data on Enzyme Inhibition

Compound/DerivativeEnzymeInhibition ParameterValue (µM)Reference
4-(piperidin-1-ylsulfonyl)phenyl]-1-[4-(4-cyanophenoxy)benzylidene]thiosemicarbazide (2c)COX-1IC501.89[9]
4-(piperidin-1-ylsulfonyl)phenyl]-1-[4-(4-nitrophenoxy)benzylidene]thiosemicarbazide (2b)COX-1IC5013.44[9]
4-(piperidin-1-ylsulfonyl)phenyl]-1-[4-(4-nitrophenoxy)benzylidene]thiosemicarbazide (2b)COX-2IC5012.60[9]
Acetophenone thiosemicarbazone 6TyrosinaseIC500.34[10]
Acetophenone thiosemicarbazones 5, 8, 9TyrosinaseIC50< 1[10]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the therapeutic potential of new compounds. Below are outlines of key experimental methodologies.

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the iodinated thiosemicarbazide derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[3][11]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution of Compound: The iodinated thiosemicarbazide is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12][13]

Conclusion and Future Directions

Iodinated thiosemicarbazides represent a promising class of compounds with significant therapeutic potential, particularly in the areas of oncology and infectious diseases. Their synthesis is achievable through established chemical routes, and they exhibit potent biological activities in vitro. The incorporation of iodine appears to be a viable strategy for enhancing the pharmacological properties of the thiosemicarbazide scaffold.

Future research should focus on several key areas to advance the development of these compounds:

  • Elucidation of Specific Mechanisms: While general mechanisms of action for thiosemicarbazones are proposed, further studies are needed to delineate the specific signaling pathways and molecular targets of iodinated thiosemicarbazides.

  • In Vivo Efficacy and Toxicity: Comprehensive in vivo studies are essential to evaluate the therapeutic efficacy, pharmacokinetic profiles, and safety of these compounds in animal models.

  • Structure-Activity Relationship (SAR) Studies: Systematic SAR studies will be crucial to optimize the chemical structure of iodinated thiosemicarbazides to maximize their therapeutic index.

  • Development of Drug Delivery Systems: Investigating novel drug delivery strategies could help to improve the solubility, bioavailability, and targeted delivery of these compounds.

References

fundamental chemistry of 4-aryl-3-thiosemicarbazides

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Fundamental Chemistry of 4-Aryl-3-Thiosemicarbazides

Introduction

4-aryl-3-thiosemicarbazides are a significant class of organic compounds characterized by a core thiosemicarbazide structure (a thiourea unit linked to a hydrazine moiety) with an aryl group attached to the N4 position. These compounds are of considerable interest in medicinal and synthetic chemistry due to their versatile reactivity and wide spectrum of biological activities.[1][2][3] They serve as crucial intermediates for the synthesis of various heterocyclic compounds and have been extensively studied for their potential as therapeutic agents.[4][5] Their biological profiles include antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3][6][7] This guide provides a detailed overview of their fundamental chemistry, synthesis, reactivity, and characterization, tailored for researchers and professionals in drug development.

Core Chemical Structure and Synthesis

The generalized structure of a 4-aryl-3-thiosemicarbazide is shown below. The numbering of the thiosemicarbazide backbone starts from the terminal nitrogen of the hydrazine group.

R-NH-CS-NH-NH₂
(Aryl Group at N4)

The primary and most common method for synthesizing 4-aryl-3-thiosemicarbazides involves the reaction of an appropriate aryl isothiocyanate with hydrazine hydrate. This reaction is typically carried out in a suitable solvent like ethanol or methanol.

An alternative synthetic route involves a multi-step process starting from an aromatic amine. The amine is treated with ammonium hydroxide, carbon disulfide, and sodium chloroacetate, followed by a final reaction with hydrazine hydrate to yield the desired 4-aryl substituted thiosemicarbazide.[4]

Reactivity and Chemical Properties

The chemical behavior of 4-aryl-3-thiosemicarbazides is dictated by the presence of the reactive hydrazine (-NH-NH₂) and thiocarbonyl (C=S) groups.

  • Formation of Thiosemicarbazones: The most significant reaction of 4-aryl-3-thiosemicarbazides is their condensation with aldehydes and ketones.[1][4] The nucleophilic terminal amino group of the hydrazine moiety attacks the electrophilic carbonyl carbon, leading to the formation of a C=N bond and yielding the corresponding 4-aryl-3-thiosemicarbazone. These thiosemicarbazone derivatives are themselves a class of compounds with extensive biological activities.[1][8]

  • Heterocyclic Synthesis: 4-aryl-3-thiosemicarbazides are valuable precursors for synthesizing a variety of five- and six-membered heterocyclic compounds, such as 1,3,4-thiadiazoles, 1,2,4-triazoles, and thiazolidinones.[4][5] These cyclization reactions typically involve reacting the thiosemicarbazide with reagents containing two electrophilic centers.

  • Ligand Chemistry: The presence of nitrogen and sulfur atoms makes these molecules excellent ligands for transition metals. They can coordinate with metal ions to form stable complexes, a property that is often implicated in their biological mechanism of action.[8]

Spectroscopic Characterization

The structural elucidation of 4-aryl-3-thiosemicarbazides and their derivatives is routinely performed using standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Key vibrational bands include N-H stretching frequencies typically observed in the 3100-3400 cm⁻¹ range, C=S stretching around 1200-1300 cm⁻¹, and bands corresponding to the aromatic ring.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectra show characteristic signals for the amine protons (NH and NH₂), which are typically broad singlets and may be exchangeable with D₂O.[1][4] Aromatic protons appear in the downfield region (usually 6.5-8.5 ppm).

    • ¹³C NMR: The thiocarbonyl carbon (C=S) gives a characteristic signal in the range of 175-185 ppm.[1] Aromatic carbons resonate in their expected regions.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compounds, confirming their identity.

Quantitative Data Summary

The following tables summarize representative data for the synthesis and characterization of 4-aryl-3-thiosemicarbazide derivatives.

Table 1: Synthesis and Physical Properties of Representative 4-Aryl Thiosemicarbazones.

Compound ID Aryl Substituent (on Aldehyde) Yield (%) Melting Point (°C) Molecular Formula
1 4-Fluorophenyl 50 189.5-191 C₈H₈FN₃S
2 4-Chlorophenyl 13 207-208 C₈H₈ClN₃S
3 4-Bromophenyl 30 194-195 C₈H₈BrN₃S
4 4-Methoxyphenyl 37 194-195 C₉H₁₁N₃OS

| 5 | 4-Nitrophenyl | 61 | 230-231 | C₈H₈N₄O₂S |

Data extracted from reference[1].

Table 2: Spectroscopic Data for Representative 4-Aryl Thiosemicarbazones.

Compound ID IR (KBr, cm⁻¹) ν(N-H), ν(C=N), ν(C=S) ¹H NMR (DMSO-d₆, δ ppm) Signals for NH, NH₂, CH=N ¹³C NMR (DMSO-d₆, δ ppm) Signal for C=S
1 3391, 3235, 1601, 1290 11.43 (s, 1H), 8.19 & 8.04 (2bs, 2H), 8.02 (s, 1H) 177.1
2 3435, 3281, 1599, 1285 11.48 (s, 1H), 8.23 & 8.07 (2bs, 2H), 8.01 (s, 1H) Not Reported
3 3323, 3153, 1593, 1288 Not Reported Not Reported
4 3394, 3275, 1592, 1245 11.43 (s, 1H), 8.22 & 8.06 (2bs, 2H), 8.00 (s, 1H) 177.9

| 5 | 3424, 3157, 1604, 1340 | 11.62 (s, 1H), 8.33 & 8.31 (2bs, 2H), 8.13 (s, 1H) | 178.3 |

Data extracted from reference[1]. Note: Specific C=S IR peaks are often difficult to assign definitively and are not always reported.

Experimental Protocols

Protocol 1: General Synthesis of 4-(p-tolyl)thiosemicarbazide

This protocol is adapted from the multi-step synthesis starting from an aromatic amine.[4]

  • Step A: Preparation of Dithiocarbamate Salt: A mixture of p-toluidine (0.1 mol), concentrated ammonium hydroxide (15 mL), and ethanol (50 mL) is cooled in an ice bath. Carbon disulfide (0.1 mol) is added dropwise with constant stirring. The reaction mixture is stirred for an additional hour.

  • Step B: Formation of Dithiocarbamic Acid Ester: A solution of sodium chloroacetate (0.1 mol) in water (25 mL) is added to the reaction mixture from Step A. The mixture is stirred for 30 minutes at room temperature. The resulting solid is filtered, washed with water, and dried.

  • Step C: Hydrazinolysis: The solid from Step B is suspended in ethanol (50 mL). Hydrazine hydrate (0.15 mol) is added, and the mixture is refluxed for 1-2 hours.

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated solid is filtered. The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to afford pure 4-(p-tolyl)thiosemicarbazide.

Protocol 2: General Synthesis of a 4-Aryl-3-Thiosemicarbazone

This protocol describes the condensation reaction between a 4-aryl-3-thiosemicarbazide and an aldehyde.[1]

  • Reaction Setup: A solution of 4-phenylthiosemicarbazide (10 mmol) in methanol (50 mL) is prepared in a round-bottom flask.

  • Addition of Aldehyde: The desired substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde) (10 mmol) is added to the solution.

  • Reaction Conditions: A few drops of a catalyst, such as glacial acetic acid or concentrated hydrochloric acid, may be added.[4] The mixture is stirred at room temperature.

  • Monitoring and Completion: The reaction progress is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours to 24 hours, often indicated by the formation of a precipitate.[1]

  • Isolation and Purification: The precipitated product is collected by filtration, washed with cold methanol (20 mL), and dried at room temperature to yield the pure thiosemicarbazone.[1]

Visualizations

Workflow for Thiosemicarbazone Synthesis

The following diagram illustrates the general experimental workflow for the synthesis of 4-aryl-3-thiosemicarbazones.

G reactant_node reactant_node process_node process_node product_node product_node sub1 4-Aryl-3-thiosemicarbazide mix Combine and Stir at Room Temperature sub1->mix sub2 Aldehyde or Ketone (R-CO-R') sub2->mix solvent Solvent (e.g., Methanol) solvent->mix catalyst Acid Catalyst (Optional) catalyst->mix precipitate Precipitate Formation mix->precipitate filter Filter Solid precipitate->filter wash Wash with Cold Solvent filter->wash dry Dry Product wash->dry product Pure 4-Aryl-3-thiosemicarbazone dry->product G start_node start_node reagent_node reagent_node product_node product_node start 4-Aryl-3-thiosemicarbazide product1 Thiazole Derivatives start->product1 + product2 1,3,4-Thiadiazole Derivatives start->product2 + product3 1,2,4-Triazole Derivatives start->product3 + reagent1 α-Haloketones reagent1->product1 reagent2 Carboxylic Acids (or derivatives) reagent2->product2 reagent3 Base (e.g., NaOH) reagent3->product3 Cyclization

References

Technical Guide: 4-(4-Iodophenyl)-3-thiosemicarbazide (CAS 41401-36-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and experimental protocols associated with 4-(4-Iodophenyl)-3-thiosemicarbazide, CAS number 41401-36-9. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related fields.

Chemical and Physical Properties

This compound is a halogenated aryl thiosemicarbazide derivative. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 41401-36-9[1]
Molecular Formula C₇H₈IN₃S[1]
Molecular Weight 293.13 g/mol [1]
Melting Point 200 °C (decomposition)[1]
Boiling Point 353.4 °C at 760 mmHg[1]
Density 1.974 g/cm³[1]
Flash Point 167.5 °C[1]
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF[2]

Synthesis

A general and adaptable protocol for the synthesis of 4-arylthiosemicarbazides involves the reaction of the corresponding aryl isothiocyanate with hydrazine hydrate. For the synthesis of this compound, 4-iodophenyl isothiocyanate would be the key starting material.

Experimental Protocol: General Synthesis of 4-Arylthiosemicarbazides

This protocol is adapted from procedures described for the synthesis of similar thiosemicarbazide derivatives.[3][4]

Materials:

  • 4-Iodophenyl isothiocyanate

  • Hydrazine hydrate

  • Ethanol or Propanol

Procedure:

  • Dissolve 1 molar equivalent of 4-iodophenyl isothiocyanate in a suitable solvent such as ethanol or propanol.

  • To the stirring solution, add 1 to 1.2 molar equivalents of hydrazine hydrate dropwise at room temperature.

  • A precipitate is expected to form upon the addition of hydrazine hydrate.

  • Continue stirring the reaction mixture at room temperature for a period of 30 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, collect the precipitate by filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol-DMF mixture.[4]

G 4-Iodophenyl isothiocyanate 4-Iodophenyl isothiocyanate Reaction Reaction 4-Iodophenyl isothiocyanate->Reaction Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Reaction This compound This compound Reaction->this compound

Figure 1. Synthetic pathway for this compound.

Potential Biological Activities and Mechanism of Action

While specific studies on CAS 41401-36-9 are limited, extensive research on the broader class of 4-arylthiosemicarbazides has revealed significant biological potential. The primary mechanism of action for many of these compounds appears to be the inhibition of tyrosinase .[5][6][7]

Tyrosinase is a key enzyme in melanin biosynthesis and is also implicated in other biological processes. By inhibiting this enzyme, 4-arylthiosemicarbazides can exert various effects.

Anti-Toxoplasma gondii Activity

A significant area of investigation for 4-arylthiosemicarbazides is their potent activity against the parasite Toxoplasma gondii.[2][5][8] The proposed mechanism involves the inhibition of a parasite-specific tyrosinase, which is crucial for its metabolic pathways.[5] Studies on iodo-substituted analogs, particularly those with the iodine at the meta-position, have shown high efficacy.[5][8] It is highly probable that the para-iodo derivative (CAS 41401-36-9) also possesses this activity.

G cluster_parasite Toxoplasma gondii Tyrosine Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase Metabolic Pathway Metabolic Pathway Tyrosinase->Metabolic Pathway Parasite Proliferation Parasite Proliferation Metabolic Pathway->Parasite Proliferation This compound This compound This compound->Tyrosinase Inhibition Inhibition Inhibition

Figure 2. Proposed mechanism of anti-Toxoplasma gondii activity.

Other Potential Activities

Thiosemicarbazide derivatives have been reported to possess a wide range of pharmacological activities, including:

  • Antibacterial [9]

  • Antifungal [10]

  • Anticancer [10]

  • Antiviral [10]

Experimental Protocols

The following are detailed protocols for assays relevant to the potential biological activities of this compound.

Tyrosinase Inhibition Assay

This protocol is a standard method to determine the inhibitory effect of a compound on mushroom tyrosinase activity.[5]

Materials:

  • Mushroom Tyrosinase (e.g., from Sigma-Aldrich)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Microplate reader

  • 96-well plates

Procedure:

  • Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to obtain a range of test concentrations.

  • In a 96-well plate, add 20 µL of the compound solution (or DMSO as a control) to each well.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well.

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (in phosphate buffer) to each well.

  • Immediately measure the absorbance at 492 nm every minute for 20-30 minutes using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute).

  • The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_workflow Tyrosinase Inhibition Assay Workflow Prepare Reagents Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Incubation Incubation Plate Setup->Incubation Reaction Initiation Reaction Initiation Incubation->Reaction Initiation Data Acquisition Data Acquisition Reaction Initiation->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Figure 3. Experimental workflow for the tyrosinase inhibition assay.

In Vitro Anti-Toxoplasma gondii Proliferation Assay

This protocol provides a general framework for assessing the efficacy of compounds against Toxoplasma gondii tachyzoites in a host cell culture system.[5]

Materials:

  • Host cell line (e.g., human foreskin fibroblasts - HFF)

  • Toxoplasma gondii tachyzoites (e.g., RH strain)

  • Cell culture medium (e.g., DMEM with fetal bovine serum)

  • This compound

  • Control drug (e.g., pyrimethamine)

  • Microscopy equipment for visualization and counting

Procedure:

  • Seed host cells in a suitable culture plate (e.g., 24-well plate) and allow them to adhere overnight.

  • Infect the host cell monolayer with T. gondii tachyzoites at a specific multiplicity of infection (MOI).

  • After a few hours to allow for parasite invasion, remove the inoculum and wash the cells.

  • Add fresh culture medium containing various concentrations of this compound or the control drug. Include a vehicle control (DMSO).

  • Incubate the plates for 24-48 hours.

  • Fix and stain the cells (e.g., with Giemsa stain).

  • Under a microscope, count the number of parasitophorous vacuoles (PVs) per 100 host cells and the number of tachyzoites per PV for each treatment condition.

  • Calculate the percentage of inhibition of parasite proliferation compared to the vehicle control.

  • Determine the IC₅₀ value of the compound.

Suppliers

This compound (CAS 41401-36-9) is available from various chemical suppliers. It is recommended to request a certificate of analysis to ensure the purity and identity of the compound. Potential suppliers include:

  • Sigma-Aldrich

  • Santa Cruz Biotechnology

  • Thermo Fisher Scientific

  • VWR

  • Various specialized chemical synthesis companies.

Disclaimer: This document is for informational purposes only and is intended for use by qualified professionals. All laboratory work should be conducted in accordance with appropriate safety guidelines and regulations.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Iodophenyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of 4-(4-Iodophenyl)-3-thiosemicarbazide, a compound of interest in pharmaceutical research. Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines detailed protocols and data presentation formats to enable researchers to generate and organize critical physicochemical data for this molecule.

Core Physicochemical Properties

A foundational understanding of a compound's basic properties is essential before embarking on detailed solubility and stability studies.

PropertyValueSource
Molecular Formula C7H8IN3S[1][2]
Molecular Weight 293.13 g/mol [1][2]
Melting Point 200°C (decomposes)[1]
Boiling Point 353.4°C at 760 mmHg[1]
Density 1.974 g/cm³[1]
LogP (predicted) 2.61550[1]

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[3] The following section details a protocol for determining the equilibrium solubility of this compound in various media.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining equilibrium solubility.[3]

Objective: To determine the concentration of dissolved this compound in a specific solvent at equilibrium.

Materials:

  • This compound

  • Selected solvents (e.g., Water, 0.1 N HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and a validated analytical method for quantification.

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C and 37°C) and agitate for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspensions to settle.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw a supernatant aliquot using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted solution using a validated HPLC method to determine the concentration of dissolved this compound.

  • The pH of aqueous solutions should be measured at the end of the experiment.[4]

Data Presentation: Solubility Data

The following table structure is recommended for presenting the generated solubility data.

Table 1: Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)Final pH (for aqueous media)
Water25
Water37
0.1 N HCl (pH 1.2)37
Acetate Buffer (pH 4.5)37
Phosphate Buffer (pH 6.8)37
Ethanol25N/A
Methanol25N/A
DMSO25N/A

Experimental Workflow: Solubility Determination

G Workflow for Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow to settle equil1->equil2 samp1 Centrifuge equil2->samp1 samp2 Filter supernatant samp1->samp2 samp3 Dilute sample samp2->samp3 samp4 HPLC analysis samp3->samp4

Caption: Workflow for the determination of equilibrium solubility.

Stability Assessment

Stability testing is crucial to ensure that an API maintains its quality, safety, and efficacy throughout its shelf life.[] This section outlines a forced degradation study protocol to identify potential degradation pathways and develop a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Study

Forced degradation studies, or stress testing, expose the API to conditions more severe than accelerated stability testing to identify degradation products.[6]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Acetonitrile (ACN) or other suitable organic solvent

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of ACN and water).

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N HCl.

    • Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute it to the initial concentration with the solvent mixture.

    • Analyze by HPLC.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Keep the solution at room temperature or heat gently for a defined period.

    • At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute it.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature for a defined period.

    • At each time point, withdraw a sample, dilute it, and analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at an elevated temperature (e.g., 60°C).

    • At specified time points, withdraw samples, dissolve them in the solvent mixture to a known concentration, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be protected from light.

    • Analyze the samples by HPLC.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method. A PDA detector can help in assessing the peak purity of the parent compound and detecting the formation of degradants. An MS detector can aid in the identification of degradation products.

Data Presentation: Stability Data

The results of the forced degradation study can be summarized in the following table format.

Table 2: Summary of Forced Degradation Study for this compound

Stress ConditionTime% Assay of Parent Compound% DegradationNumber of DegradantsRemarks (e.g., Major Degradant RRT)
0.1 N HCl 2 hr
4 hr
8 hr
24 hr
0.1 N NaOH 2 hr
4 hr
8 hr
24 hr
3% H₂O₂ 2 hr
4 hr
8 hr
24 hr
Thermal (60°C) 24 hr
48 hr
Photolytic 1.2 million lux hr

Experimental Workflow: Stability Assessment

G Workflow for Forced Degradation Study cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_results Data Evaluation start Prepare Stock Solution of Compound acid Acidic Hydrolysis start->acid base Alkaline Hydrolysis start->base oxid Oxidative Degradation start->oxid therm Thermal Degradation start->therm photo Photolytic Degradation start->photo sample Sample at Time Points acid->sample base->sample oxid->sample therm->sample photo->sample neutralize Neutralize/Dilute sample->neutralize analyze HPLC-PDA/MS Analysis neutralize->analyze eval Assess % Degradation & Degradant Profile analyze->eval

Caption: Workflow for conducting a forced degradation study.

Conclusion

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these detailed protocols will enable researchers to generate high-quality, reproducible data that is essential for the advancement of drug discovery and development programs. The provided templates for data presentation will facilitate clear and concise reporting of the experimental findings.

References

Methodological & Application

Application Notes and Protocols for Antimicrobial Screening of 4-(4-Iodophenyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the antimicrobial screening of the compound 4-(4-Iodophenyl)-3-thiosemicarbazide. The protocols outlined below are established methods for determining the antimicrobial efficacy of a test compound.

Introduction

Thiosemicarbazides are a class of compounds known for their wide range of biological activities, including antimicrobial properties.[1][2] The introduction of different substituents to the thiosemicarbazide scaffold can modulate their activity. This protocol focuses on this compound, a derivative containing an iodophenyl group, and outlines the procedures for evaluating its potential as an antimicrobial agent. The primary methods covered are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are crucial for assessing the antimicrobial spectrum and potency of the compound.[3][4]

Synthesis of this compound

A general method for the synthesis of 4-arylthiosemicarbazides involves the reaction of an appropriate aryl isothiocyanate with hydrazine hydrate.[5][6]

Reaction Scheme:

4-Iodophenyl isothiocyanate + Hydrazine hydrate → this compound

General Synthetic Procedure: To a solution of hydrazine hydrate in an appropriate solvent such as ethanol, an equimolar amount of 4-iodophenyl isothiocyanate is added.[5] The reaction mixture is then stirred, often at room temperature or with gentle heating, until the reaction is complete, which can be monitored by thin-layer chromatography.[6] The resulting solid product, this compound, is then collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.[7] The final product can be recrystallized to achieve higher purity. The structure and purity of the synthesized compound should be confirmed using analytical techniques such as NMR, IR spectroscopy, and elemental analysis.[5][7]

Antimicrobial Screening Protocols

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)[8][9]

  • Mueller-Hinton Agar (MHA)[10]

  • Sterile saline (0.85% NaCl)[11]

  • Sterile 96-well microtiter plates[12]

  • Sterile Petri dishes

  • Sterile cotton swabs[10]

  • Micropipettes and sterile tips

  • Incubator[13]

  • Nephelometer or spectrophotometer

  • McFarland 0.5 turbidity standard[11]

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium.[14]

  • Suspend the colonies in sterile saline.[10]

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done using a nephelometer or by visual comparison.[10][11]

  • Dilute this standardized suspension to the final required inoculum density for the specific assay.[15]

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15]

  • Preparation of Test Compound Dilutions:

    • Dissolve the this compound in DMSO to prepare a stock solution.

    • Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[12][15] The final volume in each well should be 100 µL.

  • Inoculation:

    • Prepare the final bacterial inoculum by diluting the standardized suspension in MHB to achieve a concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 100 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing only MHB and the bacterial inoculum.

    • Sterility Control: A well containing only MHB.

    • Positive Control: A well containing a known antibiotic and the bacterial inoculum.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 16-20 hours in an aerobic environment.[13]

  • Interpretation of Results:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth.[14][15]

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[4]

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, take a 10-20 µL aliquot.

    • Spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[4][16]

Data Presentation

The results of the antimicrobial screening should be summarized in a clear and concise table.

MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus62.51252Bactericidal
Escherichia coli>500>500-Inactive
Pseudomonas aeruginosa2505002Bactericidal
Bacillus subtilis31.2562.52Bactericidal
  • Interpretation: An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio of >4 is considered bacteriostatic.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination prep_compound Prepare Test Compound (this compound) serial_dilution Serial Dilution of Compound in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate at 37°C for 16-20h inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no growth) incubation_mic->read_mic subculture Subculture from clear wells onto MHA plates read_mic->subculture incubation_mbc Incubate at 37°C for 18-24h subculture->incubation_mbc read_mbc Read MBC (≥99.9% killing) incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

antimicrobial_endpoints MIC Minimum Inhibitory Concentration (MIC) Ratio MBC/MIC Ratio MIC->Ratio MBC Minimum Bactericidal Concentration (MBC) MBC->Ratio Bacteriostatic Bacteriostatic (Ratio > 4) Ratio->Bacteriostatic Bactericidal Bactericidal (Ratio ≤ 4) Ratio->Bactericidal

Caption: Relationship between MIC, MBC, and Activity Type.

References

Application Notes and Protocols: 4-(4-Iodophenyl)-3-thiosemicarbazide Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Iodophenyl)-3-thiosemicarbazide is a synthetic compound belonging to the thiosemicarbazide class of molecules. Thiosemicarbazides and their derivatives, thiosemicarbazones, are known for a wide range of biological activities, including enzyme inhibition.[1][2] The structural features of these compounds, particularly the thiosemicarbazide moiety, make them effective inhibitors of various enzymes, often through chelation of metal ions in the enzyme's active site.[3][4] This document provides detailed protocols for assessing the inhibitory activity of this compound against two common target enzymes: tyrosinase and urease.

Recent studies have highlighted the potential of thiosemicarbazide derivatives as potent inhibitors of tyrosinase, a key enzyme in melanin synthesis, and urease, an enzyme implicated in infections by ureolytic bacteria like Helicobacter pylori.[2][3][5][6] The protocols outlined below are standard, widely used methods that can be adapted for screening and characterizing the inhibitory potential of this compound.

Data Presentation

Table 1: Hypothetical Inhibitory Activity of this compound and Reference Compounds
CompoundTarget EnzymeSubstrateIC₅₀ (µM)Inhibition TypeKᵢ (µM)
This compound Mushroom TyrosinaseL-DOPATBDTBDTBD
Kojic Acid (Reference)Mushroom TyrosinaseL-DOPA~5.0 - 20.0CompetitiveN/A
This compound Jack Bean UreaseUreaTBDTBDTBD
Thiourea (Reference)Jack Bean UreaseUrea~22.0CompetitiveN/A
TBD: To be determined by experimentation. IC₅₀ values for reference compounds are approximate and can vary between studies.

Experimental Protocols

Tyrosinase Inhibition Assay

Principle:

This assay measures the ability of an inhibitor to reduce the activity of tyrosinase, a copper-containing enzyme that catalyzes the oxidation of L-dihydroxyphenylalanine (L-DOPA) to dopachrome. The formation of the colored product, dopachrome, is monitored spectrophotometrically at 492 nm.[7] The thiosemicarbazide moiety is thought to chelate the copper ions in the active site of tyrosinase, thereby inhibiting its activity.[3][4]

Materials and Reagents:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus, Sigma-Aldrich)

  • This compound

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Kojic acid (reference inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.

    • Prepare a stock solution of L-DOPA (e.g., 5 mM) in phosphate buffer.[5]

    • Prepare stock solutions of this compound and kojic acid (e.g., 10 mM) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • 140 µL of phosphate buffer (pH 6.8)

      • 20 µL of tyrosinase solution (final concentration ~72 U/mL)[7]

      • 20 µL of various concentrations of the test compound or reference inhibitor (dissolved in DMSO, and diluted with buffer). For the control, add 20 µL of buffer/DMSO.

    • Incubate the plate at 37°C for 10 minutes.[7]

    • To initiate the reaction, add 20 µL of L-DOPA solution to each well.

    • Immediately measure the absorbance at 492 nm every minute for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.

Urease Inhibition Assay

Principle:

This assay is based on the indophenol method, which measures the amount of ammonia produced when urease hydrolyzes urea.[1][2] The ammonia reacts with a phenol-hypochlorite reagent to form a blue-colored indophenol complex, which can be quantified spectrophotometrically at 625 nm. A decrease in the formation of the blue color indicates inhibition of urease activity.

Materials and Reagents:

  • Jack Bean Urease (e.g., Sigma-Aldrich)

  • This compound

  • Urea

  • Thiourea (reference inhibitor)

  • Phosphate buffer (0.1 M, pH 7.5)[8]

  • Phenol Reagent (e.g., 1% w/v phenol and 0.005% w/v sodium nitroprusside)

  • Alkali Reagent (e.g., 0.5% w/v sodium hydroxide and 0.1% sodium hypochlorite)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of Jack Bean Urease (e.g., 5 Units/mL) in phosphate buffer.[8]

    • Prepare a stock solution of urea (e.g., 100 mM) in phosphate buffer.

    • Prepare stock solutions of this compound and thiourea (e.g., 10 mM) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • 25 µL of urease solution

      • 5 µL of various concentrations of the test compound or reference inhibitor. For the control, add 5 µL of buffer/DMSO.

    • Pre-incubate the plate at 37°C for 10 minutes.[8]

    • To start the reaction, add 55 µL of urea solution to each well and incubate at 37°C for 15 minutes.

    • Add 45 µL of phenol reagent and 70 µL of alkali reagent to each well.[8]

    • Incubate at 37°C for another 10 minutes for color development.[8]

    • Measure the absorbance at 625 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value from the dose-response curve.

Visualizations

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Tyrosinase Solution A1 Add Buffer, Tyrosinase, and Inhibitor P1->A1 P2 Prepare L-DOPA Solution A3 Add L-DOPA to initiate reaction P2->A3 P3 Prepare Inhibitor Solutions (Test & Reference) P3->A1 A2 Pre-incubate (37°C, 10 min) A1->A2 A2->A3 A4 Measure Absorbance at 492 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the Tyrosinase Inhibition Assay.

Urease_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Urease Solution A1 Add Urease and Inhibitor P1->A1 P2 Prepare Urea Solution A3 Add Urea to initiate reaction P2->A3 P3 Prepare Inhibitor Solutions (Test & Reference) P3->A1 P4 Prepare Phenol & Alkali Reagents A5 Add Color Reagents P4->A5 A2 Pre-incubate (37°C, 10 min) A1->A2 A2->A3 A4 Incubate (37°C, 15 min) A3->A4 A4->A5 A6 Incubate for Color Dev. (37°C, 10 min) A5->A6 A7 Measure Absorbance at 625 nm A6->A7 D1 Calculate % Inhibition A7->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the Urease Inhibition Assay.

Inhibition_Mechanism cluster_enzyme Enzyme Active Site E Enzyme (e.g., Tyrosinase) P Product (e.g., Dopachrome) E->P Catalyzes M Metal Ion (e.g., Cu²⁺) S Substrate (e.g., L-DOPA) S->E Binds I Inhibitor (this compound) I->M Chelates

Caption: Proposed Inhibition Mechanism of Thiosemicarbazides.

References

Application Notes and Protocols: 4-(4-Iodophenyl)-3-thiosemicarbazide in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Iodophenyl)-3-thiosemicarbazide and its derivatives are a promising class of compounds in the field of anticancer drug discovery. The thiosemicarbazide scaffold is a key pharmacophore known for its diverse biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] The incorporation of an iodophenyl moiety can enhance the lipophilicity and potential anticancer efficacy of these compounds.[1][3] These application notes provide an overview of the synthesis, proposed mechanisms of action, and detailed protocols for evaluating the anticancer potential of this compound.

Synthesis

The synthesis of this compound is typically achieved through a one-step reaction. A general protocol is provided below, which can be optimized as needed.

Protocol: Synthesis of this compound

Materials:

  • 4-Iodophenyl isothiocyanate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve 4-iodophenyl isothiocyanate (1 equivalent) in a minimal amount of ethanol.

  • Slowly add hydrazine hydrate (4 equivalents) to the solution at room temperature with stirring.[4]

  • A white solid precipitate of this compound will form.

  • Continue stirring the reaction mixture for 1-2 hours to ensure complete reaction.

  • Collect the solid product by filtration and wash it with cold ethanol.

  • Dry the product under vacuum to obtain the final compound.

  • The purity and identity of the compound can be confirmed by techniques such as NMR, IR spectroscopy, and mass spectrometry.[1]

Proposed Mechanisms of Anticancer Action

The anticancer activity of thiosemicarbazide derivatives, including this compound, is believed to be multifactorial. Several key mechanisms have been proposed:

  • Metal Ion Chelation: Thiosemicarbazones, which can be formed from thiosemicarbazides, are potent chelators of transition metal ions like iron and copper.[5][6][7] Cancer cells have a higher requirement for iron than normal cells, making them more susceptible to iron deprivation.[5] Chelation of iron can inhibit key enzymes like ribonucleotide reductase, which is essential for DNA synthesis, leading to cell cycle arrest.[6][8]

  • Generation of Reactive Oxygen Species (ROS): The formation of redox-active metal complexes with thiosemicarbazones can lead to the generation of damaging reactive oxygen species (ROS) within cancer cells, inducing oxidative stress and apoptosis.[5][6]

  • Induction of Apoptosis: Thiosemicarbazide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[2][9] This can occur through various signaling pathways, including the modulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases.[10][11]

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest, often at the G1/S or G2/M phases, preventing cancer cells from proliferating.[6][10][12][13]

  • Inhibition of Key Enzymes: Some derivatives have been found to inhibit enzymes crucial for cancer cell survival and proliferation, such as tyrosinase and topoisomerase II.[14][15] Another identified target is dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, which is vital for rapidly proliferating cancer cells.[1][3]

Data Presentation

The following table summarizes the reported in vitro anticancer activity of a derivative of this compound against a melanoma cell line.

CompoundCell LineAssayIC50 (µM)Reference
1-(2,4-dichlorophenoxy)acetyl-4-(4-iodophenyl)thiosemicarbazideG-361 (Melanoma)MTTNot specified, but cytotoxic[1][3]

Note: Specific IC50 values for the parent compound, this compound, were not explicitly available in the searched literature. The data presented is for a closely related derivative.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anticancer potential of this compound are provided below.

Protocol 1: MTT Assay for Cytotoxicity

This protocol determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for dissolving the compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[16]

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[17]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cancer cells treated with this compound

  • 70% cold ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with the compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.[18]

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of this compound Cytotoxicity MTT Assay (IC50 Determination) Synthesis->Cytotoxicity Apoptosis Annexin V/PI Assay Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle ROS ROS Detection Apoptosis->ROS WesternBlot Western Blot (Protein Expression) Apoptosis->WesternBlot CellCycle->WesternBlot

Caption: Experimental workflow for the evaluation of this compound.

mechanism_of_action cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences cluster_outcome Cellular Outcome Compound 4-(4-Iodophenyl)-3- thiosemicarbazide ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Fe_Chelation Iron Chelation Compound->Fe_Chelation DHODH DHODH Inhibition Compound->DHODH DNA_Damage DNA Damage ROS->DNA_Damage Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction RR_Inhibition Ribonucleotide Reductase Inhibition Fe_Chelation->RR_Inhibition Pyrimidine_Depletion Pyrimidine Depletion DHODH->Pyrimidine_Depletion Apoptosis Apoptosis DNA_Damage->Apoptosis Mito_Dysfunction->Apoptosis CellCycleArrest Cell Cycle Arrest RR_Inhibition->CellCycleArrest Pyrimidine_Depletion->CellCycleArrest

Caption: Proposed mechanisms of anticancer action for this compound.

apoptosis_pathway Compound 4-(4-Iodophenyl)-3- thiosemicarbazide ROS ↑ ROS Compound->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Compound->Bcl2 Bax ↑ Bax (Pro-apoptotic) Compound->Bax Mitochondria Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bcl2->Mitochondria Bax->Mitochondria Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

cell_cycle_arrest_pathway Compound 4-(4-Iodophenyl)-3- thiosemicarbazide p53 ↑ p53 Stabilization Compound->p53 p21 ↑ p21 Expression p53->p21 CDK CDK/Cyclin Inhibition p21->CDK G1_S_Arrest G1/S Phase Arrest CDK->G1_S_Arrest G2_M_Arrest G2/M Phase Arrest CDK->G2_M_Arrest

Caption: p53-mediated cell cycle arrest pathway.

References

Application of 4-(4-Iodophenyl)-3-thiosemicarbazide in Tyrosinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the study of 4-(4-Iodophenyl)-3-thiosemicarbazide and its analogs as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This information is intended to guide research in dermatology, cosmetology, and pharmacology for the development of novel agents for hyperpigmentation disorders.

Introduction

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanogenesis, the process of melanin pigment production. Overactivity of tyrosinase can lead to hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation. Therefore, the inhibition of tyrosinase is a key strategy in the development of skin-lightening agents and treatments for these conditions. Thiosemicarbazones are a class of compounds known for their metal-chelating properties and have emerged as potent tyrosinase inhibitors.[1] The thiosemicarbazide moiety is crucial for their activity, as the sulfur atom can chelate the copper ions within the active site of the tyrosinase enzyme.[1][2]

The general structure of thiosemicarbazones allows for various substitutions, with para-substituted aromatic rings often demonstrating significant inhibitory potency.[1] Halogenated thiosemicarbazones, in particular, have shown promise as highly effective tyrosinase inhibitors.[2] This document focuses on the application of this compound and its halogenated analogs in tyrosinase inhibition studies.

Quantitative Data Summary

Compound/AnalogIC50 (µM)Inhibition TypeKi (µM)Kis (µM)Enzyme ActivityReference
4-Chlorobenzaldehyde thiosemicarbazone6.7Mixed-type1.252.49Monophenolase[3]
4-Chlorobenzaldehyde thiosemicarbazone1.82Mixed-type1.252.49Diphenolase[3]
2-Chlorobenzaldehyde thiosemicarbazone15.4Noncompetitive1.20-Monophenolase[3]
2-Chlorobenzaldehyde thiosemicarbazone1.22Noncompetitive1.20-Diphenolase[3]
4-Hydroxybenzaldehyde thiosemicarbazone0.76Mixed-type2.826.79Monophenolase[3]
4-Hydroxybenzaldehyde thiosemicarbazone3.80Mixed-type2.826.79Diphenolase[3]
4-Methoxybenzaldehyde thiosemicarbazone7.0Mixed-type1.4715.10Monophenolase[3]
4-Methoxybenzaldehyde thiosemicarbazone2.62Mixed-type1.4715.10Diphenolase[4]
Kojic Acid (Reference)~16.8Competitive--Diphenolase[5]

Signaling Pathway

// Nodes Tyrosine [label="L-Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; DOPA [label="L-DOPA", fillcolor="#F1F3F4", fontcolor="#202124"]; Dopaquinone [label="Dopaquinone", fillcolor="#F1F3F4", fontcolor="#202124"]; Leucodopachrome [label="Leucodopachrome", fillcolor="#F1F3F4", fontcolor="#202124"]; Dopachrome [label="Dopachrome", fillcolor="#F1F3F4", fontcolor="#202124"]; DHI [label="DHI", fillcolor="#F1F3F4", fontcolor="#202124"]; DHICA [label="DHICA", fillcolor="#F1F3F4", fontcolor="#202124"]; Eumelanin [label="Eumelanin\n(Brown-Black Pigment)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cysteine [label="Cysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cysteinyldopa [label="Cysteinyldopa", fillcolor="#F1F3F4", fontcolor="#202124"]; Pheomelanin [label="Pheomelanin\n(Red-Yellow Pigment)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tyrosinase_mono [label="Tyrosinase\n(Monophenolase)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Tyrosinase_di [label="Tyrosinase\n(Diphenolase)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; TRP2 [label="TRP-2/DCT", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; TRP1 [label="TRP-1", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="4-(4-Iodophenyl)\n-3-thiosemicarbazide", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Tyrosine -> DOPA [label="O2", arrowhead="normal"]; DOPA -> Dopaquinone [label="O2", arrowhead="normal"]; Dopaquinone -> Leucodopachrome; Leucodopachrome -> Dopachrome; Dopachrome -> DHI; Dopachrome -> DHICA; DHI -> Eumelanin; DHICA -> Eumelanin; Dopaquinone -> Cysteinyldopa; Cysteinyldopa -> Pheomelanin;

// Enzyme Associations Tyrosinase_mono -> Tyrosine [arrowhead=none, style=dashed, color="#5F6368"]; Tyrosinase_di -> DOPA [arrowhead=none, style=dashed, color="#5F6368"]; TRP2 -> Dopachrome [arrowhead=none, style=dashed, color="#5F6368"]; TRP1 -> DHI [arrowhead=none, style=dashed, color="#5F6368"];

// Inhibition Inhibitor -> Tyrosinase_mono [label="Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead="tee"]; Inhibitor -> Tyrosinase_di [color="#EA4335", arrowhead="tee"];

// Invisible edges for alignment edge[style=invis]; Tyrosine -> Tyrosinase_mono; DOPA -> Tyrosinase_di; Dopachrome -> TRP2; DHI -> TRP1; } Melanogenesis signaling pathway and the role of tyrosinase.

Experimental Protocols

In Vitro Mushroom Tyrosinase Inhibition Assay (Diphenolase Activity)

This protocol is adapted from established methods to determine the inhibitory effect of compounds on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1) from Agaricus bisporus

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound (or analog)

  • Dimethyl sulfoxide (DMSO)

  • Potassium Phosphate Buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in 50 mM potassium phosphate buffer (pH 6.8) to a final concentration of 1000 U/mL.

    • Substrate Solution: Prepare a 2 mM L-DOPA solution in 50 mM potassium phosphate buffer (pH 6.8).

    • Inhibitor Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution.

    • Serial Dilutions: Prepare a series of dilutions of the inhibitor from the stock solution using DMSO.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the inhibitor solution at various concentrations. For the control, add 20 µL of DMSO.

    • Add 140 µL of 50 mM potassium phosphate buffer (pH 6.8) to each well.

    • Add 20 µL of the tyrosinase solution (1000 U/mL) to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of 2 mM L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm using a microplate reader.

    • Continue to measure the absorbance every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetics Analysis

To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), kinetic studies are performed by varying the concentrations of both the substrate (L-DOPA) and the inhibitor.

Procedure:

  • Perform the tyrosinase inhibition assay as described above with several fixed concentrations of the inhibitor.

  • For each inhibitor concentration, vary the concentration of L-DOPA (e.g., 0.25, 0.5, 1, 2 mM).

  • Determine the initial reaction rates for each combination of inhibitor and substrate concentration.

  • Analyze the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constants (Ki and Kis).

Experimental Workflow

// Nodes A [label="Compound Synthesis/\nProcurement", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Primary Screening:\nIn Vitro Tyrosinase Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Determination of IC50 Value", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Kinetic Studies:\nLineweaver-Burk/Dixon Plots", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Mechanism of Inhibition\n(Competitive, Non-competitive, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Cell-Based Assays:\nMelanin Content in B16 Melanoma Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Cytotoxicity Assays", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="In Vivo Studies\n(e.g., Zebrafish model)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Lead Compound for\nFurther Development", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; C -> F; F -> G; F -> H; G -> H [style=dashed]; H -> I; E -> I [style=dashed]; } Experimental workflow for tyrosinase inhibitor screening.

Mechanism of Action

Thiosemicarbazones, including this compound, are believed to inhibit tyrosinase primarily through the chelation of the two copper ions in the enzyme's active site by the sulfur and hydrazinic nitrogen atoms of the thiosemicarbazide moiety.[1][6] This interaction prevents the binding of the natural substrates, L-tyrosine and L-DOPA, thereby blocking the synthesis of melanin. The aromatic ring of the inhibitor can also engage in hydrophobic interactions within the active site, further stabilizing the enzyme-inhibitor complex.[1][6] The nature and position of substituents on the phenyl ring, such as the iodine atom in the para position, can significantly influence the inhibitory potency by altering the electronic and steric properties of the molecule.[1][2]

Conclusion

This compound and its halogenated analogs represent a promising class of tyrosinase inhibitors for applications in the cosmetic and pharmaceutical industries. The provided protocols and data serve as a foundational guide for researchers to further investigate these compounds and develop novel and effective treatments for hyperpigmentation disorders. Future studies should focus on elucidating the precise structure-activity relationships of various halogen substitutions and evaluating the efficacy and safety of these compounds in more advanced biological models.

References

Application Notes and Protocols for the Synthesis of 4-(4-Iodophenyl)-3-thiosemicarbazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(4-Iodophenyl)-3-thiosemicarbazide and its subsequent conversion to a series of thiosemicarbazone derivatives. Thiosemicarbazides and their derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The protocols outlined below are based on established synthetic methodologies and include characterization data to ensure the successful replication of these compounds for further research and development.

Synthetic Pathway Overview

The synthesis of 4-(4-Iodophenyl)-3-thiosemicarbazone derivatives is typically achieved through a three-step process. The general synthetic scheme involves the preparation of 4-iodophenyl isothiocyanate from 4-iodoaniline, followed by the reaction with hydrazine hydrate to form the key intermediate, this compound. This intermediate is then condensed with various aromatic aldehydes to yield the final thiosemicarbazone derivatives.

Synthesis_Pathway A 4-Iodoaniline B 4-Iodophenyl isothiocyanate A->B  CS2, Et3N, ClCO2Et   C This compound B->C  NH2NH2·H2O   E 4-(4-Iodophenyl)-3-thiosemicarbazone Derivatives C->E D Aromatic Aldehydes D->E  Condensation  

Caption: General synthetic pathway for 4-(4-Iodophenyl)-3-thiosemicarbazone derivatives.

Experimental Protocols

Synthesis of 4-(4-Iodophenyl) isothiocyanate (2)

This protocol describes the conversion of 4-iodoaniline to the corresponding isothiocyanate.

Materials:

  • 4-Iodoaniline (1)

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N)

  • Ethyl chloroformate (ClCO₂Et)

  • Benzene

  • Chloroform

  • Hydrochloric acid (HCl), 3 M

  • Sodium sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • In a fume hood, dissolve 4-iodoaniline (21.9 g, 0.1 mol) in a minimal amount of benzene.

  • Cool the solution in an ice bath and add carbon disulfide (7.0 mL) and triethylamine (16 mL).

  • Filter the resulting solid and dissolve it in chloroform (90 mL).

  • To the chloroform solution, add a mixture of triethylamine (15 mL) and ethyl chloroformate (10.2 mL) dropwise while stirring.

  • Continue stirring for 1 hour.

  • Wash the chloroform solution sequentially with 3 M HCl and water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under vacuum to obtain the crude solid.

  • Recrystallize the crude product from ethanol to yield pure 4-iodophenyl isothiocyanate (2).

Synthesis of this compound (3)

This protocol outlines the formation of the thiosemicarbazide intermediate.

Materials:

  • 4-Iodophenyl isothiocyanate (2)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol

Procedure:

  • Dissolve 4-iodophenyl isothiocyanate (26.1 g, 0.1 mol) in a minimal amount of ethanol.

  • At room temperature, add this solution dropwise to hydrazine hydrate (24 g, 0.4 mol).

  • A white solid will precipitate.

  • Collect the solid by filtration, wash with water, and dry to obtain this compound (3).[1][2] The melting point of this compound is reported to be 200°C (decomposition).[3]

General Procedure for the Synthesis of 4-(4-Iodophenyl)-3-thiosemicarbazone Derivatives (4a-4e)

This general procedure describes the final condensation step to form the target derivatives.[1][2]

Materials:

  • This compound (3)

  • Substituted aromatic aldehydes

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve equimolar quantities of this compound (3) and the desired aromatic aldehyde in ethanol.

  • Heat the mixture to boiling and reflux for 1-2 hours.

  • Concentrate the solution by partially removing the solvent under reduced pressure.

  • Allow the solution to cool, which will induce the precipitation of the solid product.

  • Collect the solid by filtration, recrystallize from ethanol, and dry.

  • The resulting products (4a-4e) are typically pale yellow solids, stable at room temperature, insoluble in water, and soluble in DMF and DMSO.[2]

Experimental_Workflow cluster_step1 Step 1: Isothiocyanate Synthesis cluster_step2 Step 2: Thiosemicarbazide Synthesis cluster_step3 Step 3: Thiosemicarbazone Synthesis A1 Dissolve 4-Iodoaniline in Benzene A2 Add CS2 and Et3N in ice bath A1->A2 A3 Filter and dissolve solid in Chloroform A2->A3 A4 Add Et3N and ClCO2Et A3->A4 A5 Stir for 1 hour A4->A5 A6 Wash with HCl and H2O A5->A6 A7 Dry and Evaporate A6->A7 A8 Recrystallize from Ethanol A7->A8 B1 Dissolve Isothiocyanate in Ethanol B2 Add dropwise to Hydrazine Hydrate B1->B2 B3 Filter, Wash, and Dry B2->B3 C1 Dissolve Thiosemicarbazide and Aldehyde in Ethanol C2 Reflux for 1-2 hours C1->C2 C3 Concentrate Solution C2->C3 C4 Cool to Precipitate C3->C4 C5 Filter, Recrystallize, and Dry C4->C5

Caption: Detailed experimental workflow for the synthesis of 4-(4-Iodophenyl)-3-thiosemicarbazone derivatives.

Characterization Data

The synthesized compounds can be characterized using standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and elemental analysis. Below is a summary of the characterization data for a series of synthesized 4-(4-Iodophenyl)-3-thiosemicarbazone derivatives.[1]

CompoundAldehyde ReactantYield (%)Melting Point (°C)¹H NMR (DMSO-d₆, 400 MHz) δ (ppm)¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm)
4a Salicylaldehyde87191–19211.71 (s, 1H, NH), 9.97 (s, 1H, NH), 9.91 (s, 1H, OH), 8.07 (s, 1H, CH=N), 7.73–6.80 (m, 8H, Ar-H)170.24, 140.18, 139.19, 134.62, 133.95, 126.41, 124.70, 113.63, 112.27, 109.28, 105.78, 103.44, 103.27, 90.29
4b 4-(N,N-dimethylamino)benzaldehyde86184–18511.70 (s, 1H, NH), 9.92 (s, 1H, NH), 8.04 (s, 1H, CH=N), 7.72–6.79 (m, 8H, Ar-H), 2.93 (s, 6H, N(CH₃)₂)175.24, 151.18, 144.19, 139.02, 136.62, 128.40, 127.80, 125.10, 122.48, 111.60, 89.68, 41.14
4c Vanillin82195–19611.73 (s, 1H, NH), 9.97 (s, 1H, NH), 9.51 (s, 1H, OH), 8.06 (s, 1H, CH=N), 7.71–6.80 (m, 8H, Ar-H), 3.83 (s, 3H, OCH₃)175.18, 149.10, 147.94, 143.88, 139.04, 136.66, 127.81, 125.16, 122.50, 122.48, 115.33, 110.29, 89.64, 55.83
4d 2,4-Dihydroxybenzaldehyde88175–17611.63 (s, 1H, NH), 10.17 (s, 1H, NH), 9.94 (s, 1H, OH), 9.83 (s, 1H, OH), 8.36 (s, 1H, CH=N), 7.85–6.39 (m, 8H, Ar-H)168.04, 139.16, 137.09, 136.60, 132.90, 127.40, 125.69, 111.62, 110.26, 108.18, 107.75, 102.44, 102.24, 89.29
4e Piperonal85201–20211.78 (s, 1H, NH), 10.07 (s, 1H, NH), 8.06 (s, 1H, CH=N), 7.81–6.94 (m, 7H, Ar-H), 6.08 (s, 2H, OCH₂O)175.50, 149.09, 148.02, 138.98, 138.81, 136.63, 135.14, 128.41, 128.03, 127.32, 124.36, 108.13, 105.58, 101.45, 89.80

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Carbon disulfide is highly flammable and toxic; handle with extreme care.

  • Hydrazine hydrate is corrosive and a suspected carcinogen; avoid contact with skin and inhalation.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

These protocols and data provide a comprehensive guide for the synthesis and characterization of this compound derivatives, facilitating their accessibility for further investigation in various research fields, particularly in drug discovery and development.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay of 4-(4-Iodophenyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiosemicarbazides and their derivatives, thiosemicarbazones, are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1][2][3][4][5] The mechanism of their anticancer action is often attributed to the induction of apoptosis (programmed cell death).[1][2][4] This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of a specific derivative, 4-(4-Iodophenyl)-3-thiosemicarbazide, against various cancer cell lines.

The protocols outlined below are based on established methodologies for evaluating the cytotoxic effects of novel chemical entities and can be adapted for high-throughput screening and detailed mechanistic studies.

Data Presentation

The cytotoxic activity of this compound and its analogs is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cancer cell growth. The following tables summarize representative cytotoxicity data for thiosemicarbazone derivatives against various cancer cell lines, which can serve as a benchmark for evaluating this compound.

Table 1: Cytotoxicity (IC50, µM) of Representative Thiosemicarbazone Derivatives against Various Cancer Cell Lines

Compound ClassPANC-1 (Pancreatic)HCT-116 (Colon)MCF-7 (Breast)A549 (Lung)Notes
Thiosemicarbazone Derivative 110.014.914.3-Showed significant cytotoxicity.[6]
Thiosemicarbazone Derivative 20.79.415.8-Exhibited excellent cytotoxicity.[6]
Thiosemicarbazone Derivative (L4)---IC50 determinedExhibited the strongest inhibitory effect on cancer cell survival.[1]
Thiosemicarbazone (III-16)----SGC-7901 IC50 of 0.032 µM.[7][8]

Note: The data presented are for structurally related thiosemicarbazone compounds and serve as a reference for the expected activity of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions (e.g., 10, 50, 100, 200, 400, 600 µM).[1] Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin).

  • Incubation: Incubate the plates for another 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution (0.5 mg/mL) to each well.[1] Incubate for 2-4 hours in the dark at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis start Start cell_culture Cancer Cell Culture (e.g., MCF-7, A549) start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding compound_prep Prepare serial dilutions of This compound seeding->compound_prep treatment Treat cells with compound compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay readout Measure Absorbance/ Flow Cytometry mtt_assay->readout apoptosis_assay->readout ic50 Calculate IC50 readout->ic50 apoptosis_quant Quantify Apoptosis readout->apoptosis_quant end End ic50->end apoptosis_quant->end

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Proposed Apoptotic Signaling Pathway

apoptosis_pathway cluster_cell Cancer Cell cluster_mito Mitochondrial (Intrinsic) Pathway cluster_execution Execution Pathway compound This compound bax Bax compound->bax activation bcl2 Bcl-2 compound->bcl2 inhibition cyto_c Cytochrome c release bax->cyto_c promotes bcl2->cyto_c inhibits caspase9 Caspase-9 activation cyto_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 parp PARP cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed mitochondrial-mediated apoptotic pathway.

References

Application Notes and Protocols for the Quantification of 4-(4-Iodophenyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-(4-Iodophenyl)-3-thiosemicarbazide, a compound of interest for researchers, scientists, and drug development professionals. The following methods are based on established analytical techniques for thiosemicarbazide derivatives and can be adapted for specific research needs.

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of individual components in a mixture. A reverse-phase HPLC method is proposed for the analysis of this compound.

Experimental Protocol

1.1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV-Vis detector or a Diode Array Detector (DAD) is suitable.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation.

1.2. Reagents and Solutions:

  • Mobile Phase A: Acetonitrile (HPLC grade)

  • Mobile Phase B: Water (HPLC grade) with 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of acetonitrile and water. Prepare working standards by serial dilution of the stock solution to construct a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

1.3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

  • Detection Wavelength: Based on the UV-Vis spectrum of the compound, a wavelength between 254 nm and 280 nm is likely to provide good sensitivity.

  • Gradient Elution: A gradient elution is recommended to ensure good separation and peak shape. A typical gradient could be:

    • 0-5 min: 30% A

    • 5-15 min: 30% to 70% A

    • 15-20 min: 70% A

    • 20-25 min: 30% A (re-equilibration)

1.4. Data Analysis:

  • Quantification is achieved by integrating the peak area of this compound and comparing it to a calibration curve constructed from the standard solutions.

Data Presentation

Table 1: HPLC Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Compound B Dissolve in Solvent A->B C Serial Dilutions (Standards) B->C D Filter Samples B->D E Inject into HPLC C->E D->E F Separation on C18 Column E->F G UV Detection F->G H Peak Integration G->H I Calibration Curve H->I J Quantification I->J

Caption: Workflow for the quantification of this compound by HPLC.

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb light in the ultraviolet-visible region. This method is suitable for the analysis of pure samples or simple mixtures.

Experimental Protocol

2.1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

2.2. Reagents and Solutions:

  • Solvent: A suitable UV-grade solvent that dissolves the compound and is transparent in the wavelength range of interest (e.g., methanol, ethanol, or acetonitrile).

  • Standard Solution: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of standard solutions by diluting the stock solution to create a calibration curve.

2.3. Procedure:

  • Wavelength Scan: Record the UV-Vis spectrum of a standard solution of this compound over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Measurement: Measure the absorbance of the sample solution at λmax and determine the concentration using the calibration curve.

Data Presentation

Table 2: UV-Vis Spectrophotometry Data (Hypothetical Data)

Concentration (µg/mL)Absorbance at λmax (e.g., 275 nm)
10.152
20.305
50.761
101.523
20>2.0 (Dilution required)

Logical Relationship Diagram

UV_Vis_Logic cluster_measurement Measurement Principle cluster_quantification Quantification Process Concentration Analyte Concentration Absorbance Light Absorbance Concentration->Absorbance Directly Proportional (Beer-Lambert Law) Known_Conc Standard Solutions (Known Concentration) Measured_Abs Measure Absorbance Known_Conc->Measured_Abs Cal_Curve Generate Calibration Curve Measured_Abs->Cal_Curve Determine_Conc Determine Concentration Cal_Curve->Determine_Conc Unknown_Sample Sample Solution (Unknown Concentration) Unknown_Abs Measure Sample Absorbance Unknown_Sample->Unknown_Abs Unknown_Abs->Determine_Conc

Caption: Logical relationship in UV-Vis spectrophotometric quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high selectivity and sensitivity. This method is particularly useful for analyzing complex matrices and for structural confirmation.

Experimental Protocol

3.1. Instrumentation:

  • An LC-MS system, preferably with an electrospray ionization (ESI) source and a triple quadrupole or time-of-flight (TOF) mass analyzer.

3.2. LC Conditions:

  • The LC conditions can be similar to the HPLC method described above. The mobile phase should be compatible with MS detection (e.g., using volatile buffers like ammonium formate or ammonium acetate instead of non-volatile phosphate buffers).

3.3. MS Conditions:

  • Ionization Mode: ESI positive or negative ion mode. A preliminary infusion of the standard solution is recommended to optimize the ionization mode and other MS parameters.

  • Scan Mode: Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

  • Key Parameters to Optimize: Capillary voltage, cone voltage, desolvation gas flow, and temperature. For MRM, precursor and product ions need to be determined. Based on the structure of this compound (C7H8IN3S), the protonated molecule [M+H]+ would have an m/z of approximately 293.95.[1]

Data Presentation

Table 3: LC-MS/MS (MRM) Parameters for Quantification (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound293.95134.9 (Fragment 1)20
This compound293.9591.0 (Fragment 2)35
Signaling Pathway Analogy for MRM

While not a biological signaling pathway, the process of MRM in a mass spectrometer can be visualized in a similar manner, showing the transition from the precursor ion to product ions.

MRM_Pathway cluster_LC LC Elution cluster_MS Mass Spectrometer Analyte 4-(4-Iodophenyl)-3- thiosemicarbazide ESI ESI Source Ionization Analyte->ESI Q1 Quadrupole 1 (Precursor Selection) ESI->Q1 [M+H]+ = 293.95 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Selection) Q2->Q3 Fragmentation Detector Detector Q3->Detector Product Ions (e.g., 134.9, 91.0)

Caption: Workflow of an LC-MS/MS (MRM) experiment for quantification.

References

Application Notes and Protocols for 4-(4-Iodophenyl)-3-thiosemicarbazide as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 4-(4-Iodophenyl)-3-thiosemicarbazide as a versatile molecular probe. The protocols detailed below are based on established methodologies for thiosemicarbazide derivatives and offer a foundation for its application in various research contexts.

Introduction

This compound is a synthetic organic compound featuring a thiosemicarbazide core, which is known for its ability to chelate metal ions and interact with biological targets. The presence of an iodophenyl group offers a site for potential radiolabeling or further functionalization, enhancing its utility as a molecular probe. This document outlines its application as a tyrosinase inhibitor probe, an anti-parasitic agent, and a metal ion sensor.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC7H8IN3S[1][2]
Molecular Weight293.13 g/mol [1]
Melting Point200°C (decomposes)[1]
AppearanceWhite to pale yellow solid[3]
SolubilitySoluble in DMF and DMSO, insoluble in water[3]

Application 1: Probe for Tyrosinase Inhibition Studies

Thiosemicarbazides and their derivatives are recognized as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[4][5] this compound can be employed as a molecular probe to study tyrosinase activity and screen for novel inhibitors. The mechanism of inhibition by related compounds has been identified as mixed-type, indicating binding to both the free enzyme and the enzyme-substrate complex.[4][6]

Quantitative Data for Related Tyrosinase Inhibitors

The following table summarizes the inhibitory activity of various thiosemicarbazone derivatives against mushroom tyrosinase. This data provides a reference for the expected potency of this compound derivatives.

CompoundIC50 (µM)Inhibition TypeReference
4-Hydroxybenzaldehyde thiosemicarbazone0.76 (monophenolase), 3.80 (diphenolase)Reversible, Mixed-type[6]
4-Methoxybenzaldehyde thiosemicarbazone7.0 (monophenolase), 2.62 (diphenolase)Reversible, Mixed-type[6]
2-Chlorobenzaldehyde thiosemicarbazone15.4 (monophenolase), 1.22 (diphenolase)Reversible[6]
4-Chlorobenzaldehyde thiosemicarbazone6.7 (monophenolase), 1.82 (diphenolase)Reversible[6]
4-Aminoacetophenone thiosemicarbazone0.291-[6]
Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is adapted from studies on similar thiosemicarbazone-based tyrosinase inhibitors.[7]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound

  • Phosphate buffer (pH 6.8)

  • 96-well microplate reader

  • DMSO

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 20 µL of various concentrations of the test compound solution.

  • Add 140 µL of phosphate buffer (pH 6.8).

  • Add 20 µL of mushroom tyrosinase solution.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution.

  • Measure the absorbance at 475 nm at regular intervals for 20 minutes using a microplate reader.

  • The percentage of tyrosinase inhibition is calculated as: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Proposed Signaling Pathway for Tyrosinase Inhibition

Tyrosinase_Inhibition cluster_Enzyme Tyrosinase Active Site Enzyme Tyrosinase ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds Substrate L-DOPA Substrate->ES_Complex Binds Product Dopaquinone ES_Complex->Product Catalyzes Probe 4-(4-Iodophenyl)-3- thiosemicarbazide Probe->Enzyme Inhibits (Competitive) Probe->ES_Complex Inhibits (Uncompetitive)

Caption: Proposed mixed-type inhibition of tyrosinase.

Application 2: Probe for Anti-Parasitic Research

Derivatives of this compound have demonstrated significant activity against parasites such as Plasmodium falciparum (malaria) and Toxoplasma gondii.[3][4] This suggests its potential as a molecular probe to investigate novel anti-parasitic drug targets and mechanisms of action. The proposed mechanism for its anti-Toxoplasma activity involves the disruption of tyrosine metabolism by inhibiting tyrosinase or tyrosine hydroxylase.[4] For malaria, the mechanism may involve iron chelation.[3]

In Vivo Anti-malarial Activity of a Related Compound

A study on a salicylaldehyde derivative of 4-(p-iodophenyl)-3-thiosemicarbazone (compound 4e) in mice infected with Plasmodium falciparum showed significant parasite inhibition.[8]

Concentration (mg/kg/day)Inhibition (%)
388.1
990.7
2792.6
Experimental Protocol: In Vitro Anti-Toxoplasma gondii Assay

This protocol is based on the methodology used for evaluating arylthiosemicarbazides against T. gondii.[4]

Materials:

  • Human foreskin fibroblast (HFF) cells

  • Toxoplasma gondii tachyzoites (e.g., RH strain)

  • DMEM supplemented with fetal bovine serum (FBS)

  • This compound

  • Giemsa stain

Procedure:

  • Culture HFF cells in 24-well plates with coverslips until confluent.

  • Infect the HFF cell monolayers with T. gondii tachyzoites.

  • After 2 hours, wash the cells to remove extracellular parasites.

  • Add fresh culture medium containing various concentrations of this compound.

  • Incubate for 24-48 hours.

  • Fix the cells with methanol and stain with Giemsa.

  • Count the number of parasitophorous vacuoles and the number of tachyzoites per vacuole in at least 100 cells for each concentration.

  • Determine the IC50 value by plotting the percentage of inhibition of parasite replication against the compound concentration.

Proposed Anti-Parasitic Mechanism

Anti_Parasitic_Mechanism cluster_Toxoplasma Toxoplasma gondii cluster_Plasmodium Plasmodium falciparum Probe This compound Tyr_Metabolism Tyrosine Metabolism Probe->Tyr_Metabolism Disrupts Iron_Homeostasis Iron Homeostasis Probe->Iron_Homeostasis Chelates Iron Parasite_Replication Parasite Replication Tyr_Metabolism->Parasite_Replication Parasite_Growth Parasite Growth Iron_Homeostasis->Parasite_Growth

Caption: Proposed mechanisms of anti-parasitic action.

Application 3: Metal Ion Sensing Probe

The thiosemicarbazide moiety is a known chelator of transition metal ions. This property can be exploited to develop this compound as a colorimetric or fluorescent sensor for the detection of metal ions such as Fe(III), Cu(II), and Hg(II).[9] The coordination of a metal ion to the probe can lead to a detectable change in its absorption or fluorescence spectrum.

Experimental Protocol: Colorimetric Detection of Fe(III)

This protocol is based on the use of thiosemicarbazide derivatives as metal ion sensors.[9]

Materials:

  • This compound

  • Stock solutions of various metal salts (e.g., FeCl3, CuSO4, HgCl2)

  • DMSO-H2O (1:1, v/v) solvent

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the probe in DMSO.

  • Prepare solutions of various metal ions in water.

  • In a cuvette, add the probe solution to the DMSO-H2O solvent to a final concentration of, for example, 10 µM.

  • Record the UV-Vis absorption spectrum of the probe solution.

  • Add an aliquot of a metal ion solution and record the change in the absorption spectrum.

  • Repeat for different metal ions to assess selectivity.

  • For the selected ion (e.g., Fe(III)), perform a titration by adding increasing concentrations of the metal ion to the probe solution and record the spectral changes to determine the stoichiometry of binding and the detection limit.

Metal Ion Sensing Workflow```dot

Metal_Sensing_Workflow Start Prepare Probe and Metal Ion Solutions Mix Mix Probe with Metal Ion in Solvent Start->Mix Measure Measure Spectroscopic Change (UV-Vis/Fluorescence) Mix->Measure Analyze Analyze Data: Selectivity, Sensitivity, Binding Stoichiometry Measure->Analyze End Determine Probe Efficacy Analyze->End

Caption: Synthesis of this compound.

Conclusion

This compound is a promising molecular probe with diverse potential applications in drug discovery and chemical biology. Its utility as a tyrosinase inhibitor probe, an anti-parasitic agent, and a metal ion sensor is supported by the activities of structurally related compounds. The protocols provided herein offer a starting point for researchers to explore and validate these applications. Further studies are warranted to fully characterize its properties and expand its use as a molecular probe.

References

Troubleshooting & Optimization

Technical Support Center: 4-(4-Iodophenyl)-3-thiosemicarbazide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(4-Iodophenyl)-3-thiosemicarbazide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis

Q1: My reaction to form this compound from 4-iodophenyl isothiocyanate and hydrazine hydrate is not yielding any precipitate. What could be the issue?

A1: Several factors could be contributing to this issue:

  • Reagent Quality: Ensure that the 4-iodophenyl isothiocyanate is pure and has not degraded. Isothiocyanates can be sensitive to moisture. Similarly, verify the concentration and purity of the hydrazine hydrate solution.

  • Solvent: Ethanol is a commonly used solvent for this reaction. Ensure you are using a sufficient amount of solvent to dissolve the starting materials, but not so much that the product remains soluble upon formation.

  • Reaction Temperature: The reaction is typically carried out at room temperature or with gentle heating. If the temperature is too high, it could lead to side reactions. Conversely, if it's too low, the reaction rate may be significantly slow.

  • Reaction Time: While the product often precipitates out of the solution relatively quickly, some reactions may require longer stirring times. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Q2: The yield of my this compound is consistently low. How can I improve it?

A2: Low yields can often be addressed by optimizing the reaction conditions:

  • Stoichiometry: A slight excess of hydrazine hydrate is sometimes used to ensure the complete consumption of the isothiocyanate. However, a large excess can make purification more difficult.[1]

  • Addition Rate: Adding the 4-iodophenyl isothiocyanate solution dropwise to the hydrazine hydrate solution with stirring can help to control the reaction rate and minimize the formation of byproducts.

  • Concentration: If the reaction mixture is too dilute, the product may not precipitate efficiently. You can try to use a more concentrated solution, but be mindful of potential solubility issues of the starting materials.

  • Work-up Procedure: Ensure that you are allowing sufficient time for the product to fully precipitate before filtration. Cooling the reaction mixture in an ice bath can often improve the yield of the precipitate.

Q3: I am observing the formation of an unexpected byproduct. What could it be?

A3: A common byproduct in thiosemicarbazide synthesis is the formation of 1,4-disubstituted thiosemicarbazides or other condensation products. This can occur if the hydrazine reacts with the isothiocyanate in a different stoichiometry or if there are impurities in the starting materials. Careful control of stoichiometry and reaction conditions can help minimize these side reactions.

Purification

Q4: What is the best solvent for recrystallizing this compound?

A4: Ethanol is a commonly reported and effective solvent for the recrystallization of aryl thiosemicarbazides.[2][3] A mixture of ethanol and water can also be effective, as it can help to reduce the solubility of the product in the solvent mixture upon cooling, leading to better crystal formation and yield.[4] The optimal solvent system may need to be determined empirically.

Q5: My purified product has a low melting point and a broad melting range. What does this indicate?

A5: A low and broad melting point is a strong indication of impurities in your final product. Inadequate purification is the most likely cause. Ensure that the recrystallization process is performed correctly:

  • Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Allow the solution to cool slowly to promote the formation of well-defined crystals. Rapid cooling can trap impurities.

  • Wash the filtered crystals with a small amount of cold solvent to remove any residual mother liquor.

Q6: After recrystallization, my product is still colored. How can I decolorize it?

A6: If your product retains a color after recrystallization, you can try treating the hot solution with a small amount of activated charcoal. The charcoal will adsorb colored impurities. After adding the charcoal, heat the solution for a short period, and then filter it hot through a fluted filter paper or a pad of celite to remove the charcoal before allowing the solution to cool and crystallize.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure based on the synthesis of similar 4-aryl thiosemicarbazides.[5][6]

Materials:

  • 4-Iodophenyl isothiocyanate

  • Hydrazine hydrate (80-95% solution)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-iodophenyl isothiocyanate (1 equivalent) in ethanol.

  • In a separate flask, prepare a solution of hydrazine hydrate (1.1 equivalents) in ethanol.

  • Slowly add the 4-iodophenyl isothiocyanate solution to the hydrazine hydrate solution dropwise with continuous stirring at room temperature.

  • Upon addition, a precipitate should start to form. Continue stirring the reaction mixture for 2-4 hours at room temperature to ensure the reaction goes to completion.

  • Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • After the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Dry the crude product in a vacuum oven.

Purification by Recrystallization

  • Transfer the crude this compound to a clean Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to the flask with stirring until the solid is completely dissolved.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain pure this compound.

Data Presentation

ParameterValueReference
Molecular Formula C₇H₈IN₃S[7][8]
Molecular Weight 293.13 g/mol [8]
Melting Point ~200 °C (decomposes)[8]
Appearance White to off-white solidGeneral observation
Solubility Soluble in hot ethanol[2][3]

Visualizations

Synthesis Workflow

SynthesisWorkflow reagent1 4-Iodophenyl Isothiocyanate reaction Reaction (Stirring at RT) reagent1->reaction reagent2 Hydrazine Hydrate reagent2->reaction solvent Ethanol solvent->reaction precipitation Precipitation (Cooling) reaction->precipitation filtration Filtration precipitation->filtration crude_product Crude Product filtration->crude_product purification Recrystallization (Ethanol) crude_product->purification pure_product Pure 4-(4-Iodophenyl)-3- thiosemicarbazide purification->pure_product TroubleshootingDecisionTree start Problem Encountered low_yield Low Yield? start->low_yield no_precipitate No Precipitate? start->no_precipitate impure_product Impure Product? start->impure_product check_stoichiometry Optimize Stoichiometry (slight excess of hydrazine) low_yield->check_stoichiometry Yes optimize_concentration Adjust Concentration low_yield->optimize_concentration Yes improve_workup Improve Work-up (cooling, time) low_yield->improve_workup Yes check_reagents Check Reagent Quality (purity, moisture) no_precipitate->check_reagents Yes check_conditions Verify Reaction Conditions (temp, time) no_precipitate->check_conditions Yes monitor_tlc Monitor with TLC no_precipitate->monitor_tlc Yes recrystallize Recrystallize Carefully (slow cooling) impure_product->recrystallize Yes charcoal Use Activated Charcoal (for color) impure_product->charcoal Yes ReactionPathway cluster_reactants Reactants cluster_product Product 4-Iodophenyl\nIsothiocyanate 4-(4-Iodophenyl)-3-\nthiosemicarbazide 4-Iodophenyl\nIsothiocyanate->4-(4-Iodophenyl)-3-\nthiosemicarbazide + Hydrazine Hydrate (Ethanol) Hydrazine\nHydrate

References

Technical Support Center: Overcoming Solubility Challenges of 4-(4-Iodophenyl)-3-thiosemicarbazide in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 4-(4-Iodophenyl)-3-thiosemicarbazide during biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving this compound for in vitro assays?

Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What can I do?

A2: This is a common issue known as "DMSO shock" or precipitation upon dilution. The aqueous environment of the culture medium reduces the solubilizing power of DMSO. Here are several strategies to address this:

  • Optimize DMSO Concentration: Determine the highest final concentration of DMSO that your cells can tolerate without affecting viability or the experimental outcome (typically ≤ 0.5%). Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for the final dilution, keeping the final DMSO concentration within the tolerated range.[1]

  • Use a Co-solvent: After dissolving the compound in a minimal amount of DMSO, perform serial dilutions in a co-solvent like ethanol or PEG 300/400 before the final dilution in the aqueous medium.[3]

  • Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound solution can sometimes help maintain solubility.

  • Increase Mixing: Add the compound stock solution to the medium with gentle but thorough mixing to facilitate rapid dispersion and prevent localized high concentrations that can trigger precipitation.

  • pH Adjustment: For some compounds, adjusting the pH of the final assay buffer (if the experimental conditions allow) can improve solubility.[5]

Q3: Are there alternative formulation strategies to improve the solubility of this compound in biological assays?

A3: Yes, several advanced formulation strategies can be employed for poorly soluble compounds:

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6][7]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that encapsulate the compound and improve its solubility.[5][8]

  • Lipid-Based Formulations: For in vivo studies or specific in vitro models, lipid-based delivery systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can be considered.[9]

  • Particle Size Reduction: Techniques like micronization or nanosizing can increase the surface area of the compound, leading to a faster dissolution rate.[5][6]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Compound precipitates immediately upon addition to aqueous buffer/medium. - Exceeded aqueous solubility limit. - "DMSO shock" due to rapid dilution.- Decrease the final concentration of the compound. - Increase the final concentration of DMSO (ensure it's within cell tolerance). - Use a co-solvent for serial dilutions. - Add the compound stock solution to the medium slowly while vortexing/mixing.
Compound appears soluble initially but precipitates over time during the assay. - Compound is at a supersaturated state. - Temperature fluctuations affecting solubility. - Interaction with components in the assay medium (e.g., proteins).- Lower the final concentration of the compound. - Include a stabilizing excipient like a surfactant or cyclodextrin. - Ensure consistent temperature control throughout the experiment. - Evaluate potential interactions with media components.
Inconsistent or non-reproducible assay results. - Incomplete dissolution of the compound. - Precipitation of the compound leading to variable effective concentrations.- Visually inspect all solutions for any signs of precipitation before use. - Prepare fresh stock solutions and dilutions for each experiment. - Implement a robust solubilization protocol as outlined in this guide.
Observed cytotoxicity or off-target effects. - Cytotoxicity of the solvent (e.g., DMSO) at the concentration used. - The compound itself is cytotoxic at the tested concentrations.- Perform a solvent toxicity control to determine the maximum tolerated solvent concentration. - Lower the final solvent concentration by using a more concentrated stock. - Conduct a dose-response curve for the compound to determine its cytotoxic threshold.

Experimental Protocols

Protocol 1: Standard Solubilization using DMSO
  • Preparation of Stock Solution:

    • Weigh the desired amount of this compound powder.

    • Add a minimal amount of 100% DMSO to dissolve the compound completely. Gentle warming (to 37°C) or sonication can be used to aid dissolution.

    • Vortex the solution until it is clear.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution:

    • Thaw an aliquot of the DMSO stock solution.

    • Perform serial dilutions of the stock solution in 100% DMSO to achieve the desired intermediate concentrations.

    • For the final dilution, add the required volume of the DMSO stock or intermediate solution directly to the pre-warmed (37°C) aqueous assay buffer or cell culture medium. The final DMSO concentration should ideally be below 0.5%.

    • Mix immediately and thoroughly. Visually inspect for any signs of precipitation.

Protocol 2: Solubilization using a Co-solvent (DMSO/PEG 300)
  • Preparation of Primary Stock Solution:

    • Dissolve this compound in 100% DMSO to prepare a high-concentration primary stock (e.g., 50-100 mM).

  • Preparation of Secondary Stock Solution:

    • Prepare a 1:1 (v/v) mixture of DMSO and Polyethylene Glycol 300 (PEG 300).

    • Dilute the primary DMSO stock solution with the DMSO/PEG 300 mixture to create a secondary stock solution at a lower concentration (e.g., 10 mM).

  • Preparation of Final Working Solution:

    • Add the required volume of the secondary stock solution to the pre-warmed aqueous assay buffer or cell culture medium to achieve the final desired concentration.

    • The final concentration of the organic solvents should be kept as low as possible and be consistent across all experimental and control groups.

Signaling Pathway and Experimental Workflow Diagrams

Thiosemicarbazide derivatives have been reported to exhibit biological activity through various mechanisms, including the inhibition of enzymes like tyrosinase and the modulation of signaling pathways involved in angiogenesis, such as the VEGFR-2 pathway.

Tyrosinase_Inhibition_Pathway Tyrosinase Inhibition and Melanogenesis Pathway cluster_enzyme Enzymatic Conversion Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Oxidation Tyrosine->DOPA Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Series of reactions Thiosemicarbazide This compound Tyrosinase Tyrosinase Thiosemicarbazide->Tyrosinase Inhibition

Caption: Inhibition of the melanogenesis pathway by this compound through the inhibition of the tyrosinase enzyme.

VEGFR2_Signaling_Pathway Simplified VEGFR-2 Signaling Pathway and Potential Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Activation PI3K PI3K VEGFR2->PI3K Phosphorylation MAPK MAPK (ERK) VEGFR2->MAPK Activation Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation MAPK->Proliferation Thiosemicarbazide This compound Thiosemicarbazide->VEGFR2 Potential Inhibition

Caption: Potential inhibitory effect of this compound on the VEGFR-2 signaling pathway, which is crucial for angiogenesis.

Experimental_Workflow Experimental Workflow for Testing Compound Solubility and Activity cluster_prep Preparation cluster_dilution Dilution cluster_assay Assay cluster_analysis Analysis Compound Weigh Compound Solvent Select Solvent (e.g., DMSO) Compound->Solvent Stock Prepare Stock Solution Solvent->Stock Serial_Dilution Serial Dilution (in solvent or co-solvent) Stock->Serial_Dilution Final_Dilution Final Dilution in Assay Medium Serial_Dilution->Final_Dilution Incubation Incubate with Cells/Enzyme Final_Dilution->Incubation Measurement Measure Biological Activity Incubation->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A logical workflow for preparing and testing a poorly soluble compound like this compound in a biological assay.

References

optimizing reaction conditions for the synthesis of 4-(4-Iodophenyl)-3-thiosemicarbazide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 4-(4-Iodophenyl)-3-thiosemicarbazide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct method for synthesizing 4-aryl-3-thiosemicarbazides is the reaction between an aryl isothiocyanate and hydrazine hydrate.[1][2] In this specific case, 4-iodophenyl isothiocyanate is reacted with hydrazine hydrate.

Q2: What are the typical solvents and reaction temperatures used?

Ethanol and methanol are the most frequently used solvents for this synthesis.[3][4] The reaction can be performed under various temperature conditions, from room temperature for several hours to heating under reflux for a shorter duration.[3]

Q3: How is the final product typically isolated and purified?

The product, this compound, often precipitates from the reaction mixture upon cooling.[3] Isolation is achieved by filtration. Purification is commonly carried out by recrystallization from a suitable solvent, such as ethanol or methanol.[3][5][6]

Q4: What are the key safety precautions for this synthesis?

Hydrazine hydrate is highly toxic and corrosive, while isothiocyanates can be irritants.[7] Thiosemicarbazide and its derivatives are also noted for their toxicity.[7] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Troubleshooting Guide

Problem: Low or No Product Yield

  • Possible Cause 1: Incomplete Reaction.

    • Solution: The reaction between isothiocyanates and hydrazine can be time and temperature-dependent. If you are running the reaction at room temperature, consider extending the reaction time to 24 hours.[3][8] Alternatively, heating the mixture under reflux in ethanol or methanol for 0.5 to 8 hours can significantly increase the reaction rate and yield.[2][3]

  • Possible Cause 2: Impure Starting Materials.

    • Solution: Verify the purity of your 4-iodophenyl isothiocyanate and hydrazine hydrate. Contaminants in the starting materials can lead to side reactions or inhibit the desired reaction. Use freshly opened or properly stored reagents whenever possible.

  • Possible Cause 3: Suboptimal Stoichiometry.

    • Solution: While a 1:1 molar ratio is theoretically required, using a slight excess of hydrazine hydrate can sometimes improve the yield by ensuring the complete consumption of the isothiocyanate.[9] However, a large excess may complicate purification.

Problem: Oily Product or Failure to Crystallize

  • Possible Cause 1: Presence of Impurities.

    • Solution: Impurities can act as crystallization inhibitors. Before attempting recrystallization, wash the crude product with a cold solvent in which the desired product is sparingly soluble but the impurities are. If the product remains oily, consider purification by column chromatography before proceeding with crystallization.

  • Possible Cause 2: Inappropriate Crystallization Solvent.

    • Solution: The choice of solvent is critical for successful recrystallization. Ethanol is a common choice.[6] If ethanol fails, try other alcohols like methanol or isopropanol. Using a solvent/anti-solvent system (e.g., dissolving in a minimal amount of hot ethanol and adding cold water dropwise until turbidity appears) can also induce crystallization.

Problem: Product Contaminated with Starting Materials (Observed via TLC/NMR)

  • Possible Cause 1: Incomplete Reaction.

    • Solution: As with low yield, ensure the reaction has gone to completion by extending the reaction time or increasing the temperature.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Possible Cause 2: Inefficient Purification.

    • Solution: Improve the purification process. Wash the filtered solid thoroughly with cold ethanol or another suitable solvent to remove unreacted starting materials.[8] If co-crystallization is an issue, a second recrystallization step from a different solvent system may be necessary.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a generalized method based on common synthetic procedures for analogous compounds.[3][4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-iodophenyl isothiocyanate (1 equivalent) in absolute ethanol (approximately 10-15 mL per gram of isothiocyanate).

  • Addition of Hydrazine: To this stirring solution, add hydrazine hydrate (1.0-1.1 equivalents) dropwise at room temperature. The addition may be exothermic.

  • Reaction: Stir the mixture at room temperature for 12-24 hours or heat under reflux for 1-3 hours.[3] The progress of the reaction should be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid product, this compound, will typically precipitate.

  • Filtration: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold ethanol to remove soluble impurities.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the purified this compound as a crystalline solid.[6]

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. The melting point for this compound is reported to be around 200°C (with decomposition).[10] Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR).

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of 4-aryl thiosemicarbazide derivatives, which can be adapted for the 4-iodo-substituted target compound.

Reactant AReactant BSolventTemperatureTimeTypical YieldReference
Aryl IsothiocyanateHydrazine HydrateMethanolReflux0.5 - 1 hGood[3]
Aryl IsothiocyanateHydrazine HydrateDiethyl EtherRoom Temp.24 hGood[3]
Aryl IsothiocyanateHydrazine HydrateEthanolReflux6 - 8 h80 - 88%[2]
Aryl IsothiocyanateHydrazine HydrateEthanolRoom Temp.5 hGood[11]

Visualizations

G s1 Starting Materials (4-Iodophenyl Isothiocyanate, Hydrazine Hydrate) p1 Dissolve Isothiocyanate in Ethanol s1->p1 p2 Add Hydrazine Hydrate p1->p2 p3 Reaction (Room Temp or Reflux) p2->p3 p4 Cool Reaction Mixture (Ice Bath) p3->p4 p5 Filter Crude Product p4->p5 p6 Wash with Cold Ethanol p5->p6 p7 Recrystallize from Hot Ethanol p6->p7 s2 Purified Product p7->s2

Caption: General experimental workflow for the synthesis of this compound.

G start Problem Encountered During Synthesis q1 Is the product yield low? start->q1 q2 Is the product oily or not crystallizing? q1->q2 No sol1 Increase reaction time or temperature (reflux). Check starting material purity. q1->sol1 Yes q3 Is the product impure (TLC/NMR)? q2->q3 No sol2 Wash crude product. Try alternative crystallization solvents or techniques. q2->sol2 Yes sol3 Ensure reaction completion. Improve washing/recrystallization steps. q3->sol3 Yes end Problem Resolved q3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting logic for common issues in thiosemicarbazide synthesis.

References

Technical Support Center: 4-(4-Iodophenyl)-3-thiosemicarbazide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(4-Iodophenyl)-3-thiosemicarbazide, focusing on improving both yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most prevalent method is the reaction between 4-iodophenyl isothiocyanate and hydrazine hydrate.[1] This reaction is typically carried out in an ethanol solvent at ambient temperature, leading to the precipitation of the product as a white solid.[1]

Q2: What are the expected physical properties of this compound?

A2: The compound is a solid that is stable at room temperature.[1] It is generally insoluble in water but readily soluble in solvents like DMF and DMSO.[1] Key physical data are summarized in the table below.

Q3: What is a common purification method for this compound?

A3: The crude product obtained after filtration is typically purified by recrystallization. Ethanol is a commonly used and effective solvent for this purpose.[1][2][3]

Q4: Can this compound be synthesized from precursors other than 4-iodophenyl isothiocyanate?

A4: While the isothiocyanate route is most direct, thiosemicarbazides, in general, can be synthesized from alternative starting materials such as aryl amines (like p-toluidine) through a multi-step process involving carbon disulfide and sodium chloroacetate before reacting with hydrazine hydrate.[4] However, this increases the complexity and potential for side products.

Troubleshooting Guide

Low Yield

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yield can stem from several factors. Below is a systematic guide to troubleshoot this issue.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting isothiocyanate.[5] While some protocols suggest 1-2 hours, the optimal time may vary.[1]

  • Suboptimal Stoichiometry: The ratio of reactants is critical.

    • Solution: Consider using an excess of hydrazine hydrate. Some studies on thiosemicarbazide synthesis have found that an excess of hydrazine can significantly increase the yield.[6] A molar ratio of 1:4 (isothiocyanate to hydrazine hydrate) has been reported in a similar synthesis.[1]

  • Reagent Quality: The purity of starting materials, especially the 4-iodophenyl isothiocyanate, is crucial.

    • Solution: Ensure the isothiocyanate is pure and free from degradation. If synthesizing it in-house (e.g., from 4-iodoaniline and carbon disulfide[1]), ensure it is properly purified before use.

  • Product Loss During Workup: Significant amounts of the product may be lost during filtration or washing.

    • Solution: Ensure the product has fully precipitated before filtration. Cooling the reaction mixture can aid precipitation. Wash the collected solid with a minimal amount of cold solvent to avoid dissolving the product.

Purity Issues

Q: My final product shows impurities in its analytical data (NMR, MP). What are the likely contaminants and how can I remove them?

A: Impurities often consist of unreacted starting materials or side products.

  • Unreacted 4-iodophenyl isothiocyanate: This is a common impurity if the reaction is incomplete.

    • Purification: A thorough wash of the crude solid with a solvent in which the product is sparingly soluble but the isothiocyanate is soluble can help. Recrystallization from ethanol is highly effective for removing most impurities.[1][3]

  • Side Products: Unwanted side reactions, although less common in this specific synthesis, can occur.

    • Purification: Recrystallization is the primary method for purification.[1][2] For persistent impurities, column chromatography may be an option, though the choice of solvent system would need to be developed.

  • Incorrect Product Characterization: Ensure you are comparing your data to the correct literature values.

    • Verification: The melting point is reported to be around 200°C with decomposition.[7] Analytical data should be consistent with the proposed structure of this compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₈IN₃S[7][8]
Molecular Weight 293.13 g/mol [7]
Melting Point 200°C (decomposition)[7]
Appearance White solid[1]
Solubility Insoluble in water; soluble in DMF, DMSO[1]

Table 2: Summary of Reaction Conditions for Aryl Thiosemicarbazide Synthesis

ReactantsSolventTemperatureTimeYieldReference
4-iodophenyl isothiocyanate, Hydrazine hydrateEthanolAmbient1-2 hNot specified[1]
Aryl isothiocyanate, CarbohydrazideAnhydrous EthanolRefluxTLC Monitored67% (for an analog)[5]
Substituted thiosemicarbazide, AldehydeMethanolRoom Temp24 h13-60% (for derivatives)[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis described in the literature.[1]

Materials:

  • 4-iodophenyl isothiocyanate

  • Hydrazine hydrate (80-85% solution)

  • Ethanol

Procedure:

  • Dissolve the 4-iodophenyl isothiocyanate (e.g., 0.1 mol, 26.1 g) in a minimum amount of ethanol in a round-bottom flask.[1]

  • In a separate flask, prepare the hydrazine hydrate solution (e.g., 0.4 mol, 24 g).[1]

  • At ambient temperature, add the isothiocyanate solution dropwise to the hydrazine hydrate solution with stirring.

  • A white solid should precipitate out of the solution upon addition.[1]

  • Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold water, followed by a small amount of cold ethanol, to remove excess hydrazine and other soluble impurities.

  • Dry the solid to obtain the crude product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Avoid excessive boiling.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove it.

  • Allow the clear solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals thoroughly to obtain pure this compound.

  • Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR).

Mandatory Visualizations

G cluster_reactants Starting Materials cluster_process Synthesis & Purification cluster_product Final Product r1 4-Iodophenyl Isothiocyanate p1 1. Mix in Ethanol at Ambient Temp r1->p1 r2 Hydrazine Hydrate r2->p1 p2 2. Stir for 1-2 hours (Precipitation Occurs) p1->p2 p3 3. Vacuum Filtration & Washing p2->p3 p4 4. Recrystallization from Ethanol p3->p4 fp Pure 4-(4-Iodophenyl) -3-thiosemicarbazide p4->fp

Caption: Experimental workflow for the synthesis and purification of the target compound.

G start Problem Identified low_yield Low Yield - Incomplete Reaction - Poor Stoichiometry - Impure Reagents start->low_yield impurity Impure Product - Unreacted Starting Material - Side Products start->impurity sol_yield Solutions - Monitor reaction by TLC - Use excess hydrazine - Ensure reagent purity low_yield->sol_yield sol_purity Solutions - Wash crude solid - Recrystallize from Ethanol - Characterize carefully impurity->sol_purity

Caption: A troubleshooting decision tree for common synthesis issues.

G cluster_reactants Reactants cluster_product Product isothiocyanate 4-Iodophenyl-N=C=S intermediate Nucleophilic Attack (Intermediate State) isothiocyanate->intermediate hydrazine H₂N-NH₂ hydrazine->intermediate Attack on Carbonyl Carbon product 4-(4-Iodophenyl)-NH-C(=S)-NH-NH₂ intermediate->product Proton Transfer

Caption: Simplified reaction mechanism for thiosemicarbazide formation.

References

challenges in the characterization of 4-(4-Iodophenyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and characterization of 4-(4-Iodophenyl)-3-thiosemicarbazide.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C7H8IN3S[1][2][3]
Molecular Weight 293.13 g/mol [1]
Melting Point ~200°C (with decomposition)[1]
Appearance Typically a solid[4][5]
Density 1.974 g/cm³[1]
Boiling Point 353.4°C at 760 mmHg[1]
Flash Point 167.5°C[1]
LogP 2.61550[1]

Q2: What is a general synthetic route for this compound?

A2: Thiosemicarbazides are commonly synthesized through the reaction of a substituted isothiocyanate with hydrazine hydrate.[6] For this compound, the synthesis involves the reaction of 4-iodophenyl isothiocyanate with hydrazine. These reactions are typically carried out in an organic solvent like ethanol.[7]

Q3: What are the primary applications of this compound?

A3: Thiosemicarbazides and their derivatives are versatile intermediates in the synthesis of various heterocyclic compounds with significant biological activities.[7][8][9] They are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, and antitumor activities.[8][10][11] Specifically, arylthiosemicarbazide derivatives have been investigated as tyrosinase inhibitors and for their potential against Toxoplasma gondii.[11]

Q4: Which spectroscopic techniques are used to characterize this compound?

A4: Standard characterization involves a combination of techniques:

  • ¹H and ¹³C NMR: To elucidate the chemical structure. In ¹H-NMR spectra of similar thiosemicarbazides, N-H protons typically appear as singlets at high chemical shifts (e.g., around 9-12 ppm).[8][12]

  • Infrared (IR) Spectroscopy: To identify functional groups. Key stretching bands include N-H, C=S, and C=N (if derivatized).[8][12]

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[2][8]

  • Elemental Analysis: To determine the elemental composition (C, H, N, S).[8]

Troubleshooting Guides

Synthesis & Purification

Q1: My synthesis of this compound resulted in a very low yield. What are the possible causes and solutions?

A1: Low yields can stem from several factors. Refer to the troubleshooting workflow below.

G start Low Yield in Synthesis reagent_quality Poor Reagent Quality? start->reagent_quality reaction_conditions Suboptimal Reaction Conditions? start->reaction_conditions workup_loss Product Loss During Workup? start->workup_loss check_reagents Solution: Check purity of 4-iodophenyl isothiocyanate and hydrazine. Use fresh or purified reagents. reagent_quality->check_reagents Yes optimize_temp Solution: Optimize temperature. Thiosemicarbazide formation can be exothermic. Try cooling the initial addition. reaction_conditions->optimize_temp Check Temp optimize_time Solution: Adjust reaction time. Monitor reaction progress using TLC. reaction_conditions->optimize_time Check Time recrystallization Solution: Optimize recrystallization. Test different solvent systems. Avoid excessive heating which can cause decomposition. workup_loss->recrystallization Yes G cluster_0 Characterization Issue: Ambiguous MS Data issue No Molecular Ion Peak (M⁺) in Mass Spec cause1 Cause Thermal Instability in Source issue->cause1 cause2 Cause Facile Fragmentation issue->cause2 solution1 Solution Use Soft Ionization Technique (ESI, CI) cause1->solution1 solution2 Solution Analyze Key Fragment Ions cause2->solution2 G cluster_workflow Synthesis Workflow A 1. Dissolve 4-iodophenyl isothiocyanate in Ethanol B 2. Add Hydrazine Hydrate (dropwise, with cooling) A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Cool in Ice Bath to Maximize Precipitation C->D E 5. Filter and Wash with Cold Ethanol D->E F 6. Recrystallize from Suitable Solvent E->F G 7. Dry Under Vacuum F->G

References

Technical Support Center: Stabilizing 4-(4-Iodophenyl)-3-thiosemicarbazide for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 4-(4-Iodophenyl)-3-thiosemicarbazide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your compound during storage and experimentation.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Potential Cause(s) Recommended Action(s)
Discoloration (e.g., yellowing, browning) of the solid compound. 1. Photodegradation: Exposure to light, particularly UV radiation, can cause the C-I bond to cleave, leading to the formation of colored degradation products. 2. Oxidation: The thiosemicarbazide moiety can be susceptible to air oxidation over time. 3. Thermal Degradation: Elevated temperatures can accelerate decomposition.1. Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. 2. Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. 3. Store at recommended low temperatures (see Table 1). 4. If discoloration is observed, repurify the compound by recrystallization before use.
Changes in solubility or physical appearance (e.g., clumping). 1. Hygroscopicity: The compound may absorb moisture from the atmosphere. 2. Polymorphic Transformation: Changes in the crystalline structure can occur over time, especially with temperature fluctuations.1. Store the compound in a desiccator with a suitable drying agent (e.g., silica gel, Drierite™). 2. Avoid large temperature fluctuations during storage. 3. If clumping occurs, gently grind the powder in a dry environment before weighing.
Inconsistent analytical results (e.g., unexpected peaks in HPLC, shifts in NMR). 1. Presence of Degradation Products: The compound has started to decompose, leading to a mixture of the parent compound and its degradants. 2. Contamination: The sample may have been contaminated during handling.1. Re-evaluate storage conditions and handling procedures. 2. Perform a purity analysis using the HPLC or NMR methods outlined below to identify and quantify impurities. 3. If degradation is confirmed, a fresh batch of the compound should be used for critical experiments.
Loss of biological activity in assays. 1. Chemical Degradation: The active pharmacophore has been altered due to decomposition.1. Confirm the purity of the compound using the analytical protocols provided. 2. If purity is confirmed, investigate other experimental parameters that could be affecting the assay. 3. If degradation is present, use a freshly purified or newly synthesized batch of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the two most probable degradation pathways are:

  • Photodegradation: Cleavage of the carbon-iodine bond upon exposure to light, which can lead to the formation of radical species and subsequent downstream products.

  • Hydrolysis/Oxidation of the Thiosemicarbazide Moiety: The thiosemicarbazide group can be susceptible to hydrolysis, particularly under non-neutral pH conditions, or oxidation, which can alter the core structure of the molecule.

Q2: What are the ideal long-term storage conditions for this compound?

A2: For optimal long-term stability, this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at low temperatures. The recommended conditions are summarized in the table below.

Q3: How can I tell if my stored compound has degraded?

A3: Visual inspection for color change is a preliminary indicator. However, for a definitive assessment, analytical techniques are necessary. A decrease in the main peak area and the appearance of new peaks in an HPLC chromatogram, or new signals in an NMR spectrum, are clear signs of degradation.

Q4: Can I store solutions of this compound?

A4: Storing the compound in solution is generally not recommended for long periods due to increased susceptibility to degradation. If solutions must be prepared in advance, they should be stored at low temperatures, protected from light, and used as quickly as possible. A stability study of the compound in the desired solvent is recommended.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Storage Duration Temperature Atmosphere Light Protection Container
Short-term (< 1 month)2-8 °CStandardAmber VialTightly Sealed
Medium-term (1-6 months)-20 °CInert Gas (Ar/N₂)Amber VialTightly Sealed
Long-term (> 6 months)-80 °CInert Gas (Ar/N₂)Amber VialTightly Sealed

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method can be used to determine the purity of this compound and to detect the presence of degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile or a suitable solvent. Dilute to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

Protocol 2: ¹H-NMR Spectroscopy for Structural Integrity and Degradation Monitoring

¹H-NMR can be used to confirm the structure of the compound and to identify potential degradation products by observing changes in the spectrum over time.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.

  • Procedure:

    • Acquire a standard ¹H-NMR spectrum.

    • Integrate the peaks corresponding to the aromatic protons and the protons of the thiosemicarbazide moiety.

    • For stability studies, periodically acquire spectra of the stored sample and compare them to the initial spectrum. The appearance of new signals or changes in the integration ratios of existing signals can indicate degradation.

Mandatory Visualizations

Degradation_Pathway This compound This compound Photodegradation Photodegradation This compound->Photodegradation Light (UV) Hydrolysis/Oxidation Hydrolysis/Oxidation This compound->Hydrolysis/Oxidation Moisture/Air Aryl Radical + Thiosemicarbazide Radical Aryl Radical + Thiosemicarbazide Radical Photodegradation->Aryl Radical + Thiosemicarbazide Radical Hydrolyzed/Oxidized Products Hydrolyzed/Oxidized Products Hydrolysis/Oxidation->Hydrolyzed/Oxidized Products Further Reactions/Polymerization Further Reactions/Polymerization Aryl Radical + Thiosemicarbazide Radical->Further Reactions/Polymerization

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_0 Sample Preparation & Storage cluster_1 Analytical Testing cluster_2 Data Analysis Store under defined conditions Store under defined conditions Withdraw samples at time points Withdraw samples at time points Store under defined conditions->Withdraw samples at time points Visual Inspection Visual Inspection Withdraw samples at time points->Visual Inspection HPLC Analysis HPLC Analysis Withdraw samples at time points->HPLC Analysis NMR Analysis NMR Analysis Withdraw samples at time points->NMR Analysis Assess Purity Assess Purity HPLC Analysis->Assess Purity Identify Degradants Identify Degradants NMR Analysis->Identify Degradants Determine Shelf-life Determine Shelf-life Assess Purity->Determine Shelf-life Identify Degradants->Determine Shelf-life

Caption: Workflow for conducting a stability study on this compound.

Troubleshooting_Logic node_q Suspect Photodegradation/Oxidation node_a Store in amber vial under inert gas at low temp. Repurify if necessary. node_q->node_a Inconsistent Results? Inconsistent Results? Visual Discoloration? Visual Discoloration? Inconsistent Results?->Visual Discoloration? Yes Yes Visual Discoloration?->Yes Yes No No Visual Discoloration?->No No Yes->node_q Run HPLC/NMR Run HPLC/NMR No->Run HPLC/NMR Degradation Products Present? Degradation Products Present? Run HPLC/NMR->Degradation Products Present? Yes_2 Yes_2 Degradation Products Present?->Yes_2 Yes No_2 No_2 Degradation Products Present?->No_2 No node_q2 Confirm Degradation Yes_2->node_q2 node_q3 Compound is likely stable No_2->node_q3 node_a2 Review storage conditions. Use fresh compound. node_q2->node_a2 node_a3 Investigate other experimental variables. node_q3->node_a3

Caption: Decision-making flowchart for troubleshooting stability issues.

minimizing side reactions in the synthesis of thiosemicarbazide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of thiosemicarbazide derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of thiosemicarbazide derivatives, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired Thiosemicarbazone

Question: I am getting a low yield of my target thiosemicarbazone after reacting a substituted aldehyde/ketone with thiosemicarbazide. What could be the problem?

Answer:

Low yields in thiosemicarbazone synthesis can arise from several factors, primarily related to reaction conditions and the purity of starting materials.

Possible Causes and Solutions:

  • Incomplete Reaction: The condensation reaction between the carbonyl compound and thiosemicarbazide may not have gone to completion.

    • Solution: Increase the reaction time and/or temperature. Refluxing the reaction mixture for 2-5 hours is a common practice.[1][2] A catalytic amount of glacial acetic acid can also be added to facilitate the reaction.[1][2]

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound. A common side reaction is the cyclization of the thiosemicarbazone product, especially under harsh conditions.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts.

  • Purity of Reactants: Impurities in the starting aldehyde, ketone, or thiosemicarbazide can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.

  • Sub-optimal pH: The pH of the reaction medium can influence the reaction rate.

    • Solution: While a catalytic amount of acid is often beneficial, highly acidic conditions can promote side reactions. Conversely, a basic medium may be required for certain substrates. Optimization of the pH may be necessary for your specific reaction.

Issue 2: Formation of an Unexpected Crystalline Precipitate

Question: During my synthesis of an acylthiosemicarbazide from a hydrazide and an isothiocyanate, an unexpected crystalline precipitate formed. What could this be?

Answer:

The formation of an unexpected precipitate in this synthesis often points to the cyclization of the desired acylthiosemicarbazide product. The nature of the cyclized product is highly dependent on the reaction conditions, particularly the pH.

Possible Side Products:

  • 1,3,4-Thiadiazole Derivatives: In acidic media (e.g., in the presence of concentrated sulfuric acid or phosphorus oxychloride), acylthiosemicarbazides readily cyclize to form 2-amino-1,3,4-thiadiazole derivatives.[3]

  • 1,2,4-Triazole-3-thione Derivatives: In alkaline media (e.g., in the presence of sodium hydroxide or potassium hydroxide), the cyclization of acylthiosemicarbazides favors the formation of 1,2,4-triazole-3-thione derivatives.

Troubleshooting Steps:

  • Characterize the Precipitate: Use analytical techniques such as FT-IR, NMR, and Mass Spectrometry to identify the structure of the unexpected product.

  • Control the Reaction pH: To favor the formation of the open-chain acylthiosemicarbazide, maintain a neutral or slightly acidic pH during the reaction. Avoid strong acids or bases.

  • Modify Reaction Temperature: The cyclization reactions are often promoted by heat. Conducting the reaction at a lower temperature may help to minimize the formation of the cyclized byproduct.

  • Purification: If a mixture of the desired product and the cyclized byproduct is obtained, they can often be separated by column chromatography or fractional crystallization.

Issue 3: Difficulty in Removing Unreacted Aldehyde

Question: I have synthesized a thiosemicarbazone, but I am having trouble removing the unreacted starting aldehyde from my product. How can I purify my compound?

Answer:

Removing unreacted aldehydes can be challenging due to their similar solubility profiles to the thiosemicarbazone product. Here are a few strategies for purification:

  • Recrystallization: This is the most common method for purifying thiosemicarbazones.[1][2][4] The choice of solvent is crucial. Ethanol, methanol, or a mixture of solvents like DCM and methanol are often effective.[2][4]

  • Bisulfite Adduction: Aldehydes react with sodium bisulfite to form water-soluble adducts, which can then be removed by extraction.[5]

    • Dissolve the crude product in a suitable organic solvent (e.g., methanol or DMF).

    • Add a saturated aqueous solution of sodium bisulfite and shake vigorously.

    • Add an immiscible organic solvent (e.g., ethyl acetate/hexanes) and water.

    • Separate the aqueous layer containing the aldehyde-bisulfite adduct. The purified thiosemicarbazone will remain in the organic layer.

  • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed to separate the thiosemicarbazone from the unreacted aldehyde. A solvent system such as ethyl acetate/hexane is often a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of thiosemicarbazide derivatives?

A1: The most prevalent side reactions include:

  • Cyclization: Thiosemicarbazides and their derivatives can undergo intramolecular cyclization to form various heterocyclic compounds, such as 1,3,4-thiadiazoles (in acidic conditions) and 1,2,4-triazoles (in basic conditions).

  • Oxidation: The thiosemicarbazide moiety can be susceptible to oxidation, leading to the formation of disulfides or other oxidized species.

  • Hydrolysis: Starting materials, particularly isothiocyanates, can undergo hydrolysis, especially in the presence of moisture, which can reduce the overall yield.

  • Formation of Dithiobiureas: Under certain conditions, thiosemicarbazide can react with isothiocyanates to form dithiobiurea derivatives.

Q2: How does pH affect the synthesis of thiosemicarbazide derivatives?

A2: The pH of the reaction medium is a critical parameter that can significantly influence the outcome of the synthesis.

  • Acidic Conditions: A catalytic amount of acid (e.g., glacial acetic acid) is often used to promote the condensation reaction for the formation of thiosemicarbazones. However, strong acidic conditions can lead to the cyclization of acylthiosemicarbazides to form 1,3,4-thiadiazoles.[3]

  • Basic Conditions: A basic medium is typically employed for the cyclization of acylthiosemicarbazides to 1,2,4-triazoles. Some condensation reactions may also be carried out under basic conditions. The stability of the final product under basic conditions should also be considered, as some derivatives may be prone to degradation.[6]

Q3: What is the role of a catalyst in thiosemicarbazone synthesis?

A3: While many thiosemicarbazone syntheses proceed without a catalyst, the addition of a catalytic amount of a weak acid, such as glacial acetic acid, can significantly increase the reaction rate by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the thiosemicarbazide.[1][2] However, catalyst-free methods have also been developed, particularly for multicomponent reactions.[7]

Q4: How can I improve the purity of my final thiosemicarbazide derivative?

A4: Achieving high purity often requires a combination of careful reaction control and effective purification techniques.

  • Reaction Monitoring: Use TLC to monitor the progress of the reaction and stop it once the starting materials are consumed to minimize the formation of byproducts.

  • Recrystallization: This is the most widely used method for purifying solid thiosemicarbazide derivatives. Experiment with different solvents to find the one that provides the best crystal quality and yield.[1][4]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful alternative.

  • Washing: After filtration, washing the crude product with a suitable solvent (e.g., cold ethanol or water) can help remove soluble impurities.[1]

Data Presentation

Table 1: Effect of Catalyst on the Yield of Thiosemicarbazones

EntryAldehyde/KetoneCatalystReaction Time (h)Yield (%)Reference
1Substituted BenzaldehydeGlacial Acetic Acid5>80[1]
2Substituted BenzaldehydeNone1 (reflux)70-85[4]
32-AcetylpyridineGlacial Acetic Acid2Not specified[8]
4Various Aldehydes/KetonesNone (Multicomponent)1-375-95[7]

Table 2: Influence of Reaction Conditions on the Cyclization of Acylthiosemicarbazides

Starting MaterialReaction ConditionProductReference
AcylthiosemicarbazideConcentrated H₂SO₄ (acidic)2-Amino-1,3,4-thiadiazole[3]
AcylthiosemicarbazideNaOH or KOH (basic)1,2,4-Triazole-3-thione[9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Thiosemicarbazones

This protocol describes a general method for the synthesis of thiosemicarbazones from an aldehyde or ketone and thiosemicarbazide.

Materials:

  • Substituted aldehyde or ketone (10 mmol)

  • Thiosemicarbazide (10 mmol, 0.91 g)

  • Ethanol (or other suitable solvent like methanol or butanol)

  • Glacial acetic acid (catalytic amount, ~2-3 drops)

Procedure:

  • Dissolve the thiosemicarbazide in warm ethanol (approximately 20-30 mL).

  • In a separate flask, dissolve the aldehyde or ketone in ethanol.

  • Add the solution of the aldehyde or ketone to the thiosemicarbazide solution with stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 2-5 hours, monitoring the reaction progress by TLC.[1][2]

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product will precipitate out of the solution. If not, the solution can be concentrated or cooled further in an ice bath.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol and then with water.

  • Dry the purified thiosemicarbazone in a desiccator or a vacuum oven.

  • If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol).[1][4]

Protocol 2: Synthesis of 1-Acyl-4-arylthiosemicarbazides

This protocol outlines the synthesis of acylthiosemicarbazides from an acid hydrazide and an isothiocyanate.

Materials:

  • Acid hydrazide (10 mmol)

  • Aryl isothiocyanate (10 mmol)

  • Absolute ethanol or methanol

Procedure:

  • Dissolve the acid hydrazide in absolute ethanol (approximately 20 mL).

  • Add the aryl isothiocyanate to the solution.

  • Reflux the reaction mixture for 3-4 hours.[10]

  • Monitor the reaction by TLC to ensure the consumption of the starting materials.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will usually precipitate upon cooling. If not, the solvent can be partially evaporated under reduced pressure.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol.

  • Dry the purified 1-acyl-4-arylthiosemicarbazide.

Protocol 3: Purification of Thiosemicarbazone by Recrystallization

This protocol details the steps for purifying a crude thiosemicarbazone product by recrystallization.

Materials:

  • Crude thiosemicarbazone

  • Suitable recrystallization solvent (e.g., ethanol, methanol, or a solvent mixture)

Procedure:

  • Place the crude thiosemicarbazone in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, pure crystals of the thiosemicarbazone should form.

  • To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals thoroughly.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Aldehyde Aldehyde / Ketone Condensation Condensation Reaction (Solvent, Catalyst) Aldehyde->Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Condensation Filtration Filtration Condensation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Thiosemicarbazone Pure Thiosemicarbazone Recrystallization->Thiosemicarbazone

Caption: General workflow for the synthesis of thiosemicarbazone derivatives.

Side_Reaction_Pathway Acylthiosemicarbazide Acylthiosemicarbazide Acidic Acidic Conditions (e.g., H₂SO₄) Acylthiosemicarbazide->Acidic Cyclization Basic Basic Conditions (e.g., NaOH) Acylthiosemicarbazide->Basic Cyclization Thiadiazole 1,3,4-Thiadiazole (Side Product) Acidic->Thiadiazole Triazole 1,2,4-Triazole (Side Product) Basic->Triazole

Caption: Influence of pH on the cyclization of acylthiosemicarbazides.

References

addressing poor cell permeability of 4-(4-Iodophenyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Iodophenyl)-3-thiosemicarbazide, focusing on challenges related to its poor cell permeability.

Troubleshooting Guides

Issue: Low intracellular concentration of this compound in in vitro assays.

Possible Cause 1: Poor passive diffusion across the cell membrane.

  • Solution 1.1: Chemical Modification. Consider synthesizing analogs with increased lipophilicity. The introduction of lipophilic substituents can improve membrane partitioning. However, be mindful of the potential impact on target affinity and selectivity.

  • Solution 1.2: Prodrug Approach. Masking polar functional groups, such as the thiosemicarbazide moiety, with lipophilic promoieties can enhance membrane translocation. These promoieties are designed to be cleaved intracellularly, releasing the active parent compound.

  • Solution 1.3: Formulation Strategies. For in vitro studies, using formulation vehicles like DMSO is common. Ensure complete solubilization of the compound in the vehicle before adding it to the cell culture medium. For in vivo applications, consider advanced drug delivery systems like liposomes or nanoparticles to improve bioavailability.

Possible Cause 2: Active efflux by membrane transporters.

  • Solution 2.1: Co-administration with transporter inhibitors. In cellular assays, co-incubate this compound with known inhibitors of common efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). A significant increase in intracellular accumulation in the presence of an inhibitor suggests that the compound is a substrate for that transporter.

  • Solution 2.2: Utilize cell lines with altered transporter expression. Compare the uptake of the compound in wild-type cell lines versus cell lines overexpressing or deficient in specific efflux transporters (e.g., MDCK-MDR1 cells). This can help identify the specific transporters involved in the efflux of your compound.[1][2][3]

Issue: Inconsistent results in cell-based assays.

Possible Cause 1: Compound precipitation in aqueous media.

  • Solution 1.1: Solubility Assessment. Determine the aqueous solubility of this compound in your experimental buffer. If solubility is low, consider adjusting the pH or using a co-solvent, ensuring the final concentration of the co-solvent is not toxic to the cells.

  • Solution 1.2: Visual Inspection. Before and during the experiment, visually inspect the culture medium for any signs of precipitation. Centrifugation of the medium and analysis of the supernatant can also quantify the amount of soluble compound.

Possible Cause 2: Degradation of the compound in cell culture media.

  • Solution 2.1: Stability Assessment. Incubate this compound in the complete cell culture medium under experimental conditions (37°C, 5% CO2) for the duration of your assay. Analyze samples at different time points by HPLC or LC-MS to determine the compound's stability.

  • Solution 2.2: Minimize Incubation Time. If the compound is found to be unstable, design experiments with shorter incubation times if experimentally feasible.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound that might contribute to its poor cell permeability?

A1: Based on its chemical structure (C7H8IN3S), this compound has a molecular weight of 293.13 g/mol .[4] While this is within the range suggested by Lipinski's Rule of Five, the presence of multiple hydrogen bond donors and acceptors in the thiosemicarbazide group can increase its polarity and reduce passive diffusion across the lipid bilayer of the cell membrane. The predicted XlogP value, a measure of lipophilicity, is 1.4, which is relatively low and may contribute to poor membrane permeability.[5]

Q2: What in vitro assays can I use to quantify the cell permeability of this compound?

A2: Several well-established in vitro models can be used:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive permeability.[6][7][8]

  • Caco-2 Cell Permeability Assay: This assay uses a human colon adenocarcinoma cell line that forms a monolayer with tight junctions, mimicking the intestinal epithelium. It can assess both passive diffusion and active transport.[4][9][10][11][12]

  • Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: This is another cell-based assay that forms a tight monolayer and is often used to predict blood-brain barrier penetration. Genetically engineered MDCK cells that overexpress specific transporters (e.g., MDCK-MDR1) can be used to investigate the role of efflux pumps.[1][2][3][13][14]

Q3: How can I chemically modify this compound to improve its cell permeability?

A3: Several strategies can be employed:

  • Increase Lipophilicity: Introduce lipophilic groups to the phenyl ring or other positions of the molecule. This can enhance partitioning into the lipid membrane.

  • Reduce Hydrogen Bonding Potential: N-methylation of the thiosemicarbazide nitrogens can reduce the number of hydrogen bond donors, which is often beneficial for permeability.

  • Prodrugs: Convert the polar thiosemicarbazide group into a more lipophilic, bioreversible moiety. For example, creating a thiadiazole or other heterocyclic ring that can be intracellularly reduced to release the active thiosemicarbazide.

Q4: Are there any known signaling pathways that this compound or similar compounds might affect?

A4: Thiosemicarbazides and their derivatives, thiosemicarbazones, are known to inhibit several enzymes and affect various signaling pathways, including:

  • Tyrosinase Inhibition: Some arylthiosemicarbazides have been shown to inhibit tyrosinase, a key enzyme in melanin synthesis.[15]

  • VEGFR2 Signaling: Thiosemicarbazone-containing compounds have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis.[16][17][18]

  • Topoisomerase Inhibition: Certain thiosemicarbazide derivatives have been found to inhibit topoisomerase IV, an enzyme crucial for DNA replication in bacteria.[19][20][21][22]

  • Ribonucleotide Reductase Inhibition: Thiosemicarbazones are a well-known class of ribonucleotide reductase inhibitors, which are essential for DNA synthesis and repair.[23][24][25][26][27]

Data Presentation

The following table provides a template for summarizing quantitative data from cell permeability assays. The values presented are hypothetical and for illustrative purposes only.

CompoundAssay TypeApparent Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio (BA/AB)Experimental Conditions
This compound PAMPA0.8 ± 0.1N/ApH 7.4, 5-hour incubation
This compound Caco-20.5 ± 0.25.22-hour incubation, pH 7.4
Pro-drug of Compound Caco-23.5 ± 0.51.82-hour incubation, pH 7.4
Atenolol (Low Permeability Control) Caco-20.2 ± 0.11.12-hour incubation, pH 7.4
Propranolol (High Permeability Control) Caco-215.2 ± 1.51.32-hour incubation, pH 7.4

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
  • Preparation of Lipid Solution: Prepare a solution of 2% (w/v) lecithin in dodecane.

  • Coating the Donor Plate: Add 5 µL of the lipid solution to the membrane of each well of a 96-well donor plate and allow it to impregnate for 5 minutes.

  • Preparation of Compound Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Dilute the stock solution to a final concentration of 100 µM in a suitable buffer (e.g., PBS, pH 7.4).

  • Assay Setup: Add 300 µL of the compound solution to the acceptor plate wells. Place the lipid-coated donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 5 hours.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (-ln(1 - [C_A]/[C_eq])) * (V_D * V_A) / ((V_D + V_A) * A * t) Where:

    • [C_A] is the concentration in the acceptor well.

    • [C_eq] is the equilibrium concentration.

    • V_D is the volume of the donor well.

    • V_A is the volume of the acceptor well.

    • A is the area of the membrane.

    • t is the incubation time.

Caco-2 Cell Permeability Assay Protocol
  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).[11][12]

  • Preparation of Dosing Solution: Prepare a dosing solution of this compound at the desired concentration (e.g., 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with a low percentage of DMSO (<1%).

  • Apical to Basolateral (A-B) Permeability:

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Basolateral to Apical (B-A) Permeability:

    • Add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculation of Papp and Efflux Ratio:

    • Calculate the Papp for both A-B and B-A directions.

    • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux.[3]

Mandatory Visualizations

experimental_workflow cluster_permeability_assessment Permeability Assessment Workflow start Start: Poorly permeable compound (this compound) pampa PAMPA Assay (Passive Permeability) start->pampa caco2_mdck Caco-2 / MDCK Assay (Passive + Active Transport) start->caco2_mdck data_analysis Data Analysis (Papp, Efflux Ratio) pampa->data_analysis caco2_mdck->data_analysis decision Permeability Acceptable? data_analysis->decision end_good Proceed to further studies decision->end_good Yes troubleshoot Troubleshoot Permeability decision->troubleshoot No

Caption: Experimental workflow for assessing the cell permeability of this compound.

prodrug_strategy cluster_prodrug Prodrug Strategy for Improved Permeability parent_drug This compound (Poor Permeability) chemical_modification Chemical Modification (Masking polar group) parent_drug->chemical_modification prodrug Lipophilic Prodrug (Good Permeability) chemical_modification->prodrug cell_membrane Cell Membrane prodrug->cell_membrane intracellular_activation Intracellular Enzymatic Cleavage cell_membrane->intracellular_activation active_drug Active Parent Drug Released Intracellularly intracellular_activation->active_drug

Caption: Logical relationship of a prodrug strategy to enhance cell permeability.

tyrosinase_pathway cluster_tyrosinase Tyrosinase Signaling Pathway Inhibition tyrosine L-Tyrosine dopa L-DOPA tyrosine->dopa Tyrosinase dopaquinone Dopaquinone dopa->dopaquinone Tyrosinase melanin Melanin Synthesis dopaquinone->melanin tyrosinase Tyrosinase inhibitor This compound inhibitor->tyrosinase Inhibits

Caption: Inhibition of the tyrosinase signaling pathway by this compound.

vegfr2_pathway cluster_vegfr2 VEGFR2 Signaling Pathway Inhibition vegf VEGF vegfr2 VEGFR2 vegf->vegfr2 Binds pi3k PI3K/Akt Pathway vegfr2->pi3k ras Ras/Raf/MEK/ERK Pathway vegfr2->ras survival Cell Survival pi3k->survival proliferation Endothelial Cell Proliferation ras->proliferation migration Cell Migration ras->migration inhibitor Thiosemicarbazone Derivative inhibitor->vegfr2 Inhibits

Caption: Inhibition of the VEGFR2 signaling pathway by a thiosemicarbazone derivative.

References

Technical Support Center: Enhancing Bioavailability of Thiosemicarbazide-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the bioavailability of thiosemicarbazide-based compounds.

Section 1: Nanoformulation Strategies

Nanoformulation is a primary strategy to overcome the poor solubility and short plasma half-life often associated with thiosemicarbazide compounds. Encapsulating these agents in carriers like liposomes or polymeric nanoparticles can improve their pharmacokinetic profiles and facilitate targeted delivery.[1][2]

Troubleshooting and FAQs

Q1: My thiosemicarbazone compound shows a significant "burst release" from my nanoparticle formulation. How can I achieve a more sustained release profile?

A1: A burst release, where a large portion of the drug is released shortly after administration, is a common issue, often due to drug adsorbed to the nanoparticle surface or rapid diffusion from the matrix.[1] Consider the following troubleshooting steps:

  • Optimize the Drug-to-Polymer Ratio: A high drug loading can lead to the formation of drug crystals on the nanoparticle surface. Try reducing the initial drug concentration during formulation.

  • Modify the Compound: Synthesizing derivatives of the parent compound can improve encapsulation and release properties. For instance, creating more lipophilic derivatives of the thiosemicarbazone Triapine was shown to improve remote-loading properties in liposomes and lead to more continuous drug release.[1][2]

  • Select a Different Polymer: The choice of polymer is critical. Polymers like poly(lactic-co-glycolic acid) (PLGA) are biodegradable and can be tailored to control the release rate.[1] The degradation rate of the polymer will directly influence the drug release profile.

  • Refine the Washing Step: Ensure your purification method, such as size exclusion chromatography, effectively removes all non-encapsulated and surface-adsorbed drug.[3]

Q2: The encapsulation efficiency of my thiosemicarbazone in liposomes is very low. What is causing this and how can I improve it?

A2: Low encapsulation efficiency is often due to the physicochemical properties of the drug, such as its solubility and interaction with the lipid bilayer.

  • Utilize a Remote Loading (Active Loading) Technique: For compounds that can be protonated, this is a highly effective method. It involves creating an ion gradient (e.g., an ammonium sulfate gradient) across the liposome membrane. The uncharged drug diffuses into the liposome, becomes protonated, and is then trapped inside, leading to high encapsulation efficiencies.[2][3]

  • Complexation with Metals: Free thiosemicarbazones like Triapine can be difficult to stably encapsulate.[3][4] However, forming a metal complex, such as a copper(II) complex of Triapine, can significantly improve encapsulation efficacy and result in a slower, more controlled release.[3][4]

  • Adjust Lipid Composition: The composition of the lipid bilayer can be modified to better accommodate the drug. The inclusion of cholesterol can increase membrane rigidity and reduce drug leakage, while using lipids with different chain lengths or saturation levels can also influence encapsulation.

Q3: I am observing toxicity, such as methemoglobin formation, in my in vivo studies. Can nanoformulation help mitigate this?

A3: Yes. Methemoglobinemia is a known side effect of some thiosemicarbazones, believed to be caused by the formation of iron complexes in the bloodstream.[2] Encapsulating the compound within a nanocarrier, such as a liposome, can prevent this interaction. Studies have shown that a liposomal formulation of Triapine completely prevented drug-induced methemoglobin formation.[1][2] This is a significant advantage of using nanoformulations for this class of compounds.

Quantitative Data Summary

Table 1: Comparison of Free vs. Nanoformulated Thiosemicarbazone Derivatives

Compound/FormulationEncapsulation Efficiency (%)Loading Efficiency (%)Key FindingReference
2C (Free Drug)N/AN/ABase compound with anti-Candida activity.[5]
2C-L (Liposomes)--Showed an initial burst release of ~32%.[5]
2C-FL (Fibrin-Liposomes)72.6 ± 4.7%9.21 ± 2.3%Achieved slow, sustained release of ~83% over 120 hours.[5]
Liposomal Cu-TriapineDecent (not quantified)-Showed slow drug release behavior and increased copper plasma levels in vivo.[3][4]
Fe₃O₄@Glu/BTSCN/AN/AIC₅₀ of 166.77 µg/mL against A549 lung cancer cells, compared to 318.51 µg/mL for the free drug (BTSC).[6]

Data presented as reported in the source literature.

Experimental Protocols

Protocol 1: Preparation of Thiosemicarbazone-Loaded Liposomes via Remote Loading

This protocol is a generalized method based on techniques described for compounds like Triapine.[2][3]

  • Lipid Film Hydration:

    • Dissolve lipids (e.g., HSPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 3:1:1) in a suitable organic solvent like chloroform or ethanol in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Rehydration and Sizing:

    • Hydrate the lipid film with an ammonium sulfate solution (e.g., 250 mM) by vortexing at a temperature above the lipid phase transition temperature. This creates multilamellar vesicles (MLVs).

    • To create small unilamellar vesicles (SUVs) with a uniform size, subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Creation of Ion Gradient:

    • Remove the extra-liposomal ammonium sulfate by size exclusion chromatography (e.g., using a Sephadex G50 column) or dialysis against a buffer like PBS (pH 7.4). This creates a chemical gradient between the inside and outside of the liposomes.

  • Remote Loading of Thiosemicarbazone:

    • Prepare a solution of the thiosemicarbazone compound (or its metal complex) in the external buffer.

    • Add the drug solution to the liposome suspension and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes). The uncharged drug will diffuse into the liposomes, become protonated by the internal ammonium sulfate, and get trapped.

  • Purification and Characterization:

    • Remove any non-encapsulated drug using size exclusion chromatography.

    • Characterize the final formulation for particle size, zeta potential, encapsulation efficiency, and drug release profile.

Visualization

G General Workflow for Nanoformulation Development start Start: Poorly Soluble Thiosemicarbazone select_carrier Select Carrier System (e.g., Liposome, PLGA NP) start->select_carrier formulation Formulation Optimization (Drug:Polymer Ratio, Loading Method) select_carrier->formulation purification Purification (Size Exclusion, Dialysis) formulation->purification characterization Physicochemical Characterization (Size, Zeta, EE%, Release Profile) purification->characterization invitro In Vitro Evaluation (Cytotoxicity, Stability) characterization->invitro invivo In Vivo Studies (Pharmacokinetics, Efficacy, Toxicity) invitro->invivo end End: Optimized Nanoformulation invivo->end

Caption: Workflow for developing a thiosemicarbazone nanoformulation.

Section 2: Chemical Modification and Prodrug Strategies

Modifying the core structure of a thiosemicarbazide or converting it into a prodrug can fundamentally alter its physicochemical properties to improve bioavailability.

Troubleshooting and FAQs

Q1: My thiosemicarbazide derivative has poor membrane permeability despite adequate solubility. What structural modifications should I consider?

A1: Poor permeability can be due to low lipophilicity or the lack of recognition by cellular uptake mechanisms.

  • Increase Lipophilicity: Introducing lipophilic groups can enhance the ability of a compound to cross cellular membranes.[7] For example, adding a p-chlorophenyl ring to a thiosemicarbazone derivative was shown to increase its lipophilicity and potency against Candida species.[5]

  • Fluorine Substitution: Incorporating fluorine or trifluoromethyl groups is a well-documented strategy in medicinal chemistry to improve pharmacokinetic properties.[7] These modifications can enhance metabolic stability by resisting enzymatic degradation and increase lipophilicity.[7]

Q2: What is a prodrug approach and how can it be applied to thiosemicarbazides?

A2: A prodrug is an inactive or less active form of a drug that is converted into the active form in vivo through enzymatic or chemical reactions.[8][9] This approach can be used to overcome issues like poor solubility or poor targeting.[8][10] For thiosemicarbazides, a prodrug could be designed by attaching a promoiety to a functional group on the molecule (e.g., the N4 position). This promoiety could be a water-solubilizing group (like a phosphate or an amino acid) that gets cleaved off inside the body to release the active drug.

Visualization

G Prodrug Activation Concept prodrug Thiosemicarbazide Prodrug (Inactive, Soluble) absorption Absorption (e.g., GI Tract) prodrug->absorption Administration activation In Vivo Activation absorption->activation Systemic Circulation drug Active Drug (Released at Target Site) activation->drug Enzymatic/Chemical Cleavage moiety Promoiety (Cleared) activation->moiety

Caption: The process of prodrug administration and in vivo activation.

Section 3: Solid-State Engineering Strategies

Altering the solid-state form of a compound through techniques like solid dispersions or co-crystallization can significantly enhance its dissolution rate and, consequently, its oral absorption.[11][12]

Troubleshooting and FAQs

Q1: I've prepared a solid dispersion of my thiosemicarbazide compound, but it is not physically stable and recrystallizes over time. How can I prevent this?

A1: Recrystallization of the amorphous drug within the solid dispersion is a major stability challenge, as it negates the solubility advantage.[13]

  • Polymer Selection: The polymer carrier plays a crucial role in stabilizing the amorphous drug. Hydrophilic polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) can form hydrogen bonds with the drug, inhibiting molecular mobility and preventing crystallization.[13]

  • Drug-Polymer Miscibility: Ensure the drug and polymer are miscible. If the drug loading is too high, it can exceed the polymer's capacity to keep it molecularly dispersed, leading to phase separation and crystallization.[13] Conducting miscibility studies (e.g., using differential scanning calorimetry) is recommended.

  • Storage Conditions: Store the solid dispersion under controlled temperature and humidity conditions, typically below its glass transition temperature (Tg), to minimize molecular mobility.

Q2: What is the difference between a salt and a co-crystal, and when should I choose co-crystallization for my thiosemicarbazide?

A2: The key difference lies in the intermolecular interactions. Salts are formed by ionic bonds between an ionizable drug and a counter-ion. Co-crystals are multi-component crystals where the drug and a "co-former" are held together by non-ionic interactions, most commonly hydrogen bonds.[14][15]

You should consider co-crystallization when your thiosemicarbazide compound is non-ionizable or when a suitable salt-forming counter-ion cannot be found.[14] Co-crystallization offers a versatile way to improve the solubility and dissolution rate of a neutral compound by pairing it with a highly soluble, pharmaceutically acceptable co-former.[16]

Experimental Protocols

Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This is a common laboratory-scale method for preparing solid dispersions.[11][17]

  • Solubilization:

    • Select a common volatile solvent (e.g., methanol, ethanol, acetone) in which both the thiosemicarbazide drug and the hydrophilic carrier (e.g., PVP K30) are soluble.

    • Dissolve the drug and the carrier in the chosen solvent in the desired weight ratio (e.g., 1:1, 1:2, 1:4).

  • Solvent Evaporation:

    • Pour the solution into a petri dish or place it in a round-bottom flask.

    • Evaporate the solvent under controlled conditions. For lab scale, a rotary evaporator is ideal as it provides a thin film, facilitating rapid and uniform solvent removal. Alternatively, the solution can be left in a fume hood or placed in a vacuum oven at a moderate temperature.

  • Drying and Pulverization:

    • Once the solvent is removed, a solid mass will remain. Scrape this solid mass from the container.

    • Place the solid dispersion in a vacuum oven for 24-48 hours to remove any residual solvent, which could act as a plasticizer and promote recrystallization.

    • Pulverize the dried solid dispersion using a mortar and pestle to obtain a fine powder.

  • Sieving and Storage:

    • Pass the powder through a sieve to ensure a uniform particle size.

    • Store the final product in a desiccator to protect it from moisture.

  • Characterization:

    • Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature of the drug and assess drug-polymer interactions. Perform dissolution studies to quantify the enhancement in solubility.

Visualization

G Decision Framework for Bioavailability Enhancement start Start: Thiosemicarbazide with Poor Bioavailability is_soluble Is the primary issue poor solubility or short half-life? start->is_soluble is_ionizable Is the compound ionizable? is_soluble->is_ionizable Poor Solubility nano Strategy: Nanoformulation (Liposomes, NPs) is_soluble->nano Short Half-Life or Systemic Toxicity has_handle Does it have a functional handle for modification? is_ionizable->has_handle No salt Strategy: Salt Formation is_ionizable->salt Yes solid_state Strategy: Solid-State Engineering (Solid Dispersion, Co-crystal) has_handle->solid_state No prodrug Strategy: Prodrug Approach has_handle->prodrug Yes

Caption: Decision framework for selecting a bioavailability strategy.

References

Validation & Comparative

A Comparative Analysis of 4-(4-Iodophenyl)-3-thiosemicarbazide and Other Halogenated Thiosemicarbazides in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationship of halogenated thiosemicarbazides reveals their potential as anticancer and antimicrobial agents. This guide provides a comparative analysis of 4-(4-Iodophenyl)-3-thiosemicarbazide and its halogenated analogues, supported by experimental data on their biological activities and detailed methodologies.

Thiosemicarbazides, a class of compounds characterized by a reactive thiocarbonyl and hydrazide moiety, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The introduction of halogen atoms onto the phenyl ring of 4-aryl-3-thiosemicarbazides has been shown to modulate their biological efficacy, influencing their anticancer and antimicrobial activities. This comparative guide focuses on this compound and its analogues containing fluorine, chlorine, and bromine, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Biological Activity

The biological activity of halogenated thiosemicarbazides is significantly influenced by the nature and position of the halogen substituent on the phenyl ring. The electronegativity, size, and lipophilicity of the halogen atom play a crucial role in the compound's interaction with biological targets. Generally, electron-withdrawing groups, such as halogens, on the phenyl ring have been associated with enhanced biological activity.

Anticancer Activity

Studies have demonstrated that halogenated thiosemicarbazide derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and DNA replication, such as topoisomerase II. The presence of a halogen at the para position of the phenyl ring appears to be a critical factor for potent anticancer activity.

While a direct comparative study of this compound with its other halogenated counterparts under uniform conditions is not extensively documented in a single report, data compiled from various studies suggest a trend in their cytotoxic potential. For instance, derivatives of 4-chlorobenzoyl carbamothioyl methane hydrazonate and 4-bromobenzoyl carbamothioyl methane hydrazonate have shown significant anticancer activity, with IC50 values comparable to the standard drug doxorubicin in certain cancer cell lines.[1] The anticancer activity of these compounds is believed to be, at least in part, due to their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division.[2]

Compound/DerivativeCancer Cell LineIC50 (µg/mL)Reference DrugIC50 (µg/mL)
4-chlorobenzoyl carbamothioyl methane hydrazonateB16F10 melanoma0.7Doxorubicin0.6
4-bromobenzoyl carbamothioyl methane hydrazonateB16F10 melanoma0.9Doxorubicin0.6

Table 1: Comparative Anticancer Activity of Halogenated Thiosemicarbazide Derivatives. [1]

Antimicrobial Activity

Halogenated thiosemicarbazones, derived from the condensation of halogenated acetophenones with thiosemicarbazide, have demonstrated potential as antimicrobial agents against a range of human pathogens.[3] The minimum inhibitory concentration (MIC) values indicate their efficacy in inhibiting microbial growth. Studies on various halogenated thiosemicarbazones have shown activity against both Gram-positive and Gram-negative bacteria.[3][4]

CompoundE. coli (μg/mL)S. aureus (μg/mL)B. subtilis (μg/mL)P. aeruginosa (μg/mL)
3,4-difluoroacetophenone thiosemicarbazone250125125500
2-bromo-4'-chloroacetophenone thiosemicarbazone12562.562.5250
2,4'-dibromoacetophenone thiosemicarbazone12562.562.5250
Ciprofloxacin (Standard)30303030

Table 2: Antimicrobial Activity (MIC in μg/mL) of Halogenated Thiosemicarbazones. [3]

Experimental Protocols

Synthesis of 4-Aryl-3-thiosemicarbazides

General Procedure: A mixture of the appropriate aryl isothiocyanate (1 mmol) and hydrazine hydrate (1 mmol) in ethanol (20 mL) is refluxed for 3-4 hours. The reaction mixture is then cooled to room temperature, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried to yield the 4-aryl-3-thiosemicarbazide. The product can be further purified by recrystallization from ethanol.

Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action: Signaling Pathways

Topoisomerase IV Inhibition

One of the proposed mechanisms for the antibacterial activity of thiosemicarbazide derivatives is the inhibition of bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. Thiosemicarbazides can act as ATP-competitive inhibitors, binding to the ATPase domain of the ParE subunit of topoisomerase IV, thereby preventing the hydrolysis of ATP, which is necessary for the enzyme's catalytic activity. This leads to the disruption of DNA synthesis and ultimately bacterial cell death.

Topoisomerase_IV_Inhibition cluster_0 Topoisomerase IV Catalytic Cycle cluster_1 Inhibition by Halogenated Thiosemicarbazide DNA_G_segment G-segment DNA Topo_IV Topoisomerase IV (ParC/ParE) DNA_G_segment->Topo_IV Binds ADP_Pi ADP + Pi Topo_IV->ADP_Pi ATP Hydrolysis Cleavage_Complex Cleavage Complex (DNA-Topo IV) Topo_IV->Cleavage_Complex Cleaves G-segment Blocked_ATP_Binding ATP Binding Site Blocked Topo_IV->Blocked_ATP_Binding ATP ATP ATP->Topo_IV Binds to ParE T_segment_passage T-segment Passage Cleavage_Complex->T_segment_passage Allows passage Religated_DNA Religated DNA T_segment_passage->Religated_DNA Religation Halogenated_TSC Halogenated Thiosemicarbazide Halogenated_TSC->Topo_IV Binds to ParE (ATP-competitive) Blocked_ATP_Binding->Cleavage_Complex Inhibits Catalytic Cycle

Caption: ATP-competitive inhibition of Topoisomerase IV by halogenated thiosemicarbazides.

Tyrosinase Inhibition

The depigmenting activity of some thiosemicarbazide derivatives is attributed to their ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis. The active site of tyrosinase contains two copper ions that are essential for its catalytic activity. Thiosemicarbazides can act as chelating agents, binding to these copper ions and thereby inactivating the enzyme. This prevents the conversion of tyrosine to melanin, leading to a reduction in pigmentation.

Tyrosinase_Inhibition cluster_0 Tyrosinase Active Site cluster_1 Melanin Synthesis Pathway cluster_2 Inhibition Mechanism Tyrosinase Tyrosinase Enzyme Active_Site Active Site Tyrosinase->Active_Site Tyrosine Tyrosine Copper_Ions Cu²⁺   Cu²⁺ Active_Site->Copper_Ions Contains Chelated_Complex Inactive Tyrosinase-TSC Complex Copper_Ions->Chelated_Complex Forms Complex DOPA DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization Halogenated_TSC Halogenated Thiosemicarbazide (Chelating Agent) Halogenated_TSC->Copper_Ions Chelates Copper Ions Chelated_Complex->Tyrosine Inhibits Conversion

Caption: Inhibition of tyrosinase by chelation of active site copper ions.

Conclusion

The comparative study of this compound and other halogenated thiosemicarbazides underscores the significant potential of this class of compounds in the development of novel therapeutic agents. The presence and nature of the halogen substituent on the phenyl ring are critical determinants of their anticancer and antimicrobial efficacy. Further structure-activity relationship studies, focusing on a systematic evaluation of a series of halogenated analogues under uniform experimental conditions, are warranted to fully elucidate their therapeutic potential and to guide the design of more potent and selective drug candidates. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

Validating the Anticancer Mechanism of 4-(4-Iodophenyl)-3-thiosemicarbazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer mechanism of 4-(4-Iodophenyl)-3-thiosemicarbazide and its alternatives. The content presented herein is based on available experimental data to offer an objective evaluation of its performance against other established anticancer agents.

Executive Summary

Thiosemicarbazides are a class of compounds recognized for their diverse biological activities, including anticancer properties. The subject of this guide, this compound, and its closely related derivatives, have demonstrated cytotoxic effects against cancer cell lines. Experimental evidence suggests that a key anticancer mechanism of a closely related derivative, 1-(2,4-dichlorophenoxy)acetyl-4-(4-iodophenyl)thiosemicarbazide, involves the downregulation of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This guide compares the efficacy of this thiosemicarbazide derivative with established anticancer drugs that target different, yet crucial, cellular processes: Doxorubicin (a topoisomerase II inhibitor), Brequinar (a DHODH inhibitor), and Triapine (a ribonucleotide reductase inhibitor).

Data Presentation: Comparative Efficacy

The following table summarizes the cytotoxic activity (IC50 values) of 1-(2,4-dichlorophenoxy)acetyl-4-(4-iodophenyl)thiosemicarbazide and the selected alternative anticancer agents against relevant cancer cell lines.

CompoundMechanism of ActionCancer Cell LineIC50 Value
1-(2,4-dichlorophenoxy)acetyl-4-(4-iodophenyl)thiosemicarbazideDHODH InhibitionG-361 (Melanoma)99 ± 4 µM[1]
DoxorubicinTopoisomerase II Inhibition, DNA IntercalationSK-Mel-103 (Melanoma)1.2 µM[2]
BrequinarDHODH InhibitionA375 (Melanoma)0.14 µM[3][4]
TriapineRibonucleotide Reductase InhibitionNot specifiedNot specified

Note: Data for a structurally related derivative is presented for this compound. IC50 values can vary significantly based on the cell line and experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of anticancer mechanisms are provided below.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3 × 10⁴ cells/well and incubated for 24 hours to allow for adherence.[5]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 10, 25, 50, 75, 100, 125, and 250 µM) and incubated for another 24 hours.[5]

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).[5]

  • Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.[5]

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a cell lysate. This is crucial for observing changes in the expression of proteins involved in apoptosis and other signaling pathways.

  • Cell Lysis: Treated and untreated cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., DHODH, Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Proposed Anticancer Mechanism of this compound

Anticancer_Mechanism Drug 4-(4-Iodophenyl)-3- thiosemicarbazide DHODH DHODH Drug->DHODH Inhibits Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine DNA_Rep DNA Replication & Repair Pyrimidine->DNA_Rep Cell_Cycle Cell Cycle Arrest DNA_Rep->Cell_Cycle Leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis Induces

Caption: Proposed mechanism of this compound via DHODH inhibition.

Experimental Workflow for Anticancer Drug Validation

Experimental_Workflow Start Start: Cancer Cell Lines Treatment Drug Treatment (Thiosemicarbazide & Alternatives) Start->Treatment MTT MTT Assay (Cell Viability & IC50) Treatment->MTT Flow Flow Cytometry (Apoptosis - Annexin V/PI) Treatment->Flow Western Western Blot (Protein Expression) Treatment->Western Analysis Data Analysis & Comparison MTT->Analysis Flow->Analysis Western->Analysis

Caption: Workflow for validating and comparing anticancer compounds.

Signaling Pathways of Alternative Anticancer Agents

Alternative_Mechanisms Doxorubicin Doxorubicin TopoII Topoisomerase II Doxorubicin->TopoII Inhibits DNA_Breaks DNA Strand Breaks TopoII->DNA_Breaks Causes Apoptosis Apoptosis DNA_Breaks->Apoptosis Brequinar Brequinar DHODH_B DHODH Brequinar->DHODH_B Inhibits Pyrimidine_B Pyrimidine Depletion DHODH_B->Pyrimidine_B Leads to Pyrimidine_B->Apoptosis Triapine Triapine RNR Ribonucleotide Reductase Triapine->RNR Inhibits dNTP dNTP Depletion RNR->dNTP Leads to dNTP->Apoptosis

Caption: Mechanisms of action for alternative anticancer agents leading to apoptosis.

References

A Comparative Guide to the Bioactivity of 4-(4-Iodophenyl)-3-thiosemicarbazide and 4-(4-bromophenyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported biological activities of two halogenated phenylthiosemicarbazide compounds: 4-(4-Iodophenyl)-3-thiosemicarbazide and 4-(4-bromophenyl)-3-thiosemicarbazide. The information presented is collated from peer-reviewed scientific literature and is intended to inform researchers on the potential therapeutic applications of these molecules.

Overview of Bioactivities

Thiosemicarbazides are a class of compounds known for a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The nature of the substituent on the phenyl ring can significantly influence the potency and selectivity of these compounds. This guide focuses on the comparison of the para-substituted iodo and bromo analogs.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of the two compounds and their close derivatives. It is important to note that direct comparative studies are limited, and some data is derived from derivatives of the parent compounds.

Table 1: Antibacterial Activity

CompoundTarget OrganismAssayBioactivity MetricValue
4-(4-bromophenyl)-3-thiosemicarbazideEscherichia coliBroth DilutionMIC20.2 µg/mL & 21.1 µg/mL[1][2]
This compound---Data not available

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity

CompoundCell LineAssayBioactivity MetricValue
4-bromobenzoyl carbamothioyl methane hydrazonate (derivative)B16F10 (Melanoma)MTT AssayIC₅₀0.9 µg/mL[3]
This compound---Data not available

IC₅₀: Half-maximal Inhibitory Concentration

Table 3: Enzyme Inhibitory Activity

CompoundEnzymeAssayBioactivity MetricValue
1-Cyclopentanoyl-4-(3-iodophenyl)thiosemicarbazide (meta-iodo derivative)TyrosinaseSpectrophotometricIC₅₀22.8 µM[1]
4-(4-bromophenyl)-3-thiosemicarbazideTyrosinase--Data not available

IC₅₀: Half-maximal Inhibitory Concentration

Experimental Methodologies

Antibacterial Susceptibility Testing (Broth Dilution Method)

The antibacterial activity of 4-(4-bromophenyl)-3-thiosemicarbazide was determined by assessing its Minimum Inhibitory Concentration (MIC) against Escherichia coli.

  • Preparation of Inoculum: A standardized suspension of E. coli is prepared from a fresh culture.

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity Assay (MTT Assay)

The anticancer activity of a derivative of 4-(4-bromophenyl)-3-thiosemicarbazide was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., B16F10 melanoma) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 hours).

  • MTT Reagent Addition: The MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value is calculated from a dose-response curve of cell viability versus compound concentration.

Tyrosinase Inhibition Assay

The inhibitory effect of a meta-iodo substituted thiosemicarbazide on mushroom tyrosinase activity was determined spectrophotometrically.

  • Reaction Mixture: A solution containing phosphate buffer, L-DOPA as the substrate, and the test compound is prepared.

  • Enzyme Addition: The reaction is initiated by the addition of mushroom tyrosinase.

  • Kinetic Measurement: The formation of dopachrome is monitored by measuring the increase in absorbance at 475 nm over time.

  • Inhibition Calculation: The percentage of enzyme inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value is determined from a plot of percent inhibition against inhibitor concentration.

Visualizing Mechanisms and Workflows

Tyrosinase Inhibition Pathway

The thiosemicarbazide derivatives are hypothesized to inhibit the production of melanin by targeting the enzyme tyrosinase, which plays a crucial role in the melanin synthesis pathway.

G cluster_pathway Melanin Synthesis Pathway cluster_inhibition Inhibition L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Thiosemicarbazide Thiosemicarbazide Tyrosinase Tyrosinase Thiosemicarbazide->Tyrosinase Inhibits G cluster_compounds Test Compounds cluster_assays Bioactivity Assays cluster_results Data Analysis A This compound C Antibacterial Assay A->C D Anticancer Assay A->D E Enzyme Inhibition Assay A->E B 4-(4-bromophenyl)-3-thiosemicarbazide B->C B->D B->E F Compare MIC values C->F G Compare IC50 values D->G H Compare Inhibition Constants E->H

References

Structure-Activity Relationship of 4-(4-Iodophenyl)-3-thiosemicarbazide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiosemicarbazide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties. The introduction of an iodophenyl moiety into this structure offers a unique opportunity for modulating potency and exploring structure-activity relationships (SAR). This guide provides a comparative analysis of 4-(4-Iodophenyl)-3-thiosemicarbazide analogs, summarizing their synthesis, biological activities, and the experimental protocols used for their evaluation.

Comparative Biological Activity

The biological evaluation of this compound analogs has revealed promising activity in various therapeutic areas. The following tables summarize the available quantitative data for different biological activities.

Anti-malarial Activity of 4-(p-iodophenyl)-3-thiosemicarbazone Derivatives

A study by Duan et al. investigated the in vivo anti-malarial activity of a series of 4-(p-iodophenyl)-3-thiosemicarbazone derivatives. The results are presented as the average survival time of mice infected with malaria parasites.

Compound IDR-group (attached to the imine carbon)Average Survival Time (days)
4a Salicylaldehyde10.1 ± 1.5
4b 4-(Dimethylamino)benzaldehyde11.2 ± 1.8
4c 4-Hydroxy-3-methoxybenzaldehyde9.8 ± 1.6
4d 2,4-Dihydroxybenzaldehyde12.5 ± 2.1
4e 3,4-Methylenedioxybenzaldehyde11.8 ± 1.9
Control Untreated6.2 ± 1.1

Data from Duan et al.

Anti-Toxoplasma gondii Activity of Iodo-Arylthiosemicarbazide Derivatives

A study on 4-arylthiosemicarbazides with a cyclopentane substitution at the N1 position demonstrated the anti-Toxoplasma activity of a meta-iodo derivative. This highlights the importance of the iodine atom's position on the phenyl ring for biological activity.

CompoundIodine PositionIC₅₀ (µM) for T. gondii proliferation
meta-iodo derivative metaHigh in vitro activity

Qualitative data indicating high activity was reported, with the meta-iodo derivative being the most potent in the series.[1]

Synthesis and Characterization

The synthesis of this compound analogs typically follows a straightforward synthetic route. The following diagram illustrates the general synthetic pathway for 4-(p-iodophenyl)-3-thiosemicarbazone derivatives.

Synthesis of 4-(p-iodophenyl)-3-thiosemicarbazone Derivatives General Synthesis Pathway cluster_0 Step 1: Formation of Isothiocyanate cluster_1 Step 2: Formation of Thiosemicarbazide cluster_2 Step 3: Condensation to Thiosemicarbazone 4-Iodoaniline 4-Iodoaniline CS2_Et3N_ClCOOEt CS2, Et3N, ClCOOC2H5 4-Iodoaniline->CS2_Et3N_ClCOOEt 4-Iodophenyl_isothiocyanate 4-Iodophenyl isothiocyanate CS2_Et3N_ClCOOEt->4-Iodophenyl_isothiocyanate Hydrazine_hydrate Hydrazine hydrate 4-Iodophenyl_isothiocyanate->Hydrazine_hydrate 4-Iodophenyl_thiosemicarbazide This compound Hydrazine_hydrate->4-Iodophenyl_thiosemicarbazide Aldehyde_or_Ketone Aldehyde or Ketone (R-CHO or R-COR') 4-Iodophenyl_thiosemicarbazide->Aldehyde_or_Ketone Final_Product 4-(4-Iodophenyl)-3-thiosemicarbazone Analog Aldehyde_or_Ketone->Final_Product

Caption: General synthesis of 4-(p-iodophenyl)-3-thiosemicarbazone analogs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. The following are outlines of key experimental protocols cited in the literature for the evaluation of thiosemicarbazide analogs.

General Procedure for the Synthesis of 4-(p-Iodophenyl)-3-thiosemicarbazone Derivatives

This procedure is based on the synthesis described by Duan et al.

  • Synthesis of 4-Iodophenyl isothiocyanate: 4-Iodoaniline is treated with carbon disulfide and triethylamine in an ice bath. The resulting solid is dissolved in chloroform and reacted with a mixture of triethylamine and ethyl chlorocarbonate.

  • Synthesis of 4-(p-Iodophenyl)-3-thiosemicarbazide: The synthesized 4-Iodophenyl isothiocyanate is dissolved in ethanol and added dropwise to hydrazine hydrate at room temperature. The resulting white solid is washed and dried.

  • Synthesis of 4-(p-Iodophenyl)-3-thiosemicarbazone Derivatives: Equimolar amounts of 4-(p-Iodophenyl)-3-thiosemicarbazide and the desired aldehyde or ketone are refluxed in ethanol for 1-2 hours. The solution is then concentrated, and the solid product is filtered and recrystallized from ethanol.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the cytotoxic effects of compounds.[2]

  • Cell Seeding: Cancer cells (e.g., B16F10 melanoma) are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere for 24 hours.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized thiosemicarbazide analogs for a specified period (e.g., 48 hours). A control group is treated with the vehicle (e.g., DMSO) only.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT Assay Workflow Workflow for In Vitro Cytotoxicity (MTT Assay) Start Seed cells in 96-well plate Incubate_24h Incubate for 24h (Adhesion) Start->Incubate_24h Add_Compounds Add test compounds (various concentrations) Incubate_24h->Add_Compounds Incubate_48h Incubate for 48h (Treatment) Add_Compounds->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 2-4h (Formazan formation) Add_MTT->Incubate_4h Solubilize Add solubilizing agent (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance Measure absorbance (e.g., 570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % viability and IC50 values Read_Absorbance->Analyze_Data

Caption: A typical workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship Insights

  • Substitution on the Imine Moiety: The nature of the substituent introduced via the aldehyde or ketone in the final condensation step significantly influences the biological activity. For instance, in the anti-malarial study, the presence of hydroxyl and dimethylamino groups on the aromatic ring of the aldehyde resulted in varied survival times, with the 2,4-dihydroxybenzaldehyde derivative (4d) showing the most promising activity.

  • Position of the Iodine Atom: The position of the iodine atom on the phenyl ring is critical for activity. The meta-iodo derivative showed high anti-Toxoplasma activity, suggesting that steric and electronic effects related to the halogen's position play a crucial role in target interaction.[1]

  • General Trends for Thiosemicarbazones: Broader studies on thiosemicarbazone derivatives suggest that electron-withdrawing groups on the aromatic rings can enhance anticancer activity.[2] This provides a rationale for exploring further modifications of the this compound scaffold with various electron-withdrawing substituents.

This comparative guide highlights the therapeutic potential of this compound analogs. Further comprehensive studies, particularly in the area of oncology, are warranted to fully elucidate the structure-activity relationships and to identify lead compounds for future drug development.

References

validation of 4-(4-Iodophenyl)-3-thiosemicarbazide as a lead compound for drug development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

4-(4-Iodophenyl)-3-thiosemicarbazide is a halogenated aryl thiosemicarbazide derivative that holds promise as a lead compound in drug development. The thiosemicarbazide scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer, antibacterial, antifungal, and enzyme inhibitory properties. The introduction of a halogen atom, particularly iodine, on the phenyl ring can significantly influence the compound's lipophilicity, pharmacokinetic profile, and target interactions, potentially enhancing its therapeutic efficacy. This guide provides a comparative analysis of this compound against its halogenated analogs, supported by experimental data from existing literature, to validate its potential as a drug development candidate.

Synthesis of 4-(4-Aryl)-3-thiosemicarbazides

A general and adaptable method for the synthesis of 4-(4-aryl)-3-thiosemicarbazides involves the reaction of an appropriately substituted aryl isothiocyanate with hydrazine hydrate.

cluster_0 Step 1: Formation of Aryl Isothiocyanate cluster_1 Step 2: Thiosemicarbazide Synthesis 4-Iodoaniline 4-Iodoaniline Aryl_Isothiocyanate 4-Iodophenyl isothiocyanate 4-Iodoaniline->Aryl_Isothiocyanate + Carbon Disulfide, Triethylamine Carbon Disulfide Carbon Disulfide Hydrazine_Hydrate Hydrazine Hydrate Final_Product This compound Aryl_Isothiocyanate_ref->Final_Product + Hydrazine Hydrate in Ethanol

Figure 1: General synthesis workflow for this compound.

Comparative Biological Activity

Quantitative data for the direct biological activity of this compound is limited in the currently available literature. However, by examining the activity of its halogenated analogs (fluoro, chloro, and bromo derivatives), we can infer its potential efficacy. The following tables summarize the reported anticancer and antibacterial activities of these closely related compounds.

Anticancer Activity

The anticancer potential of thiosemicarbazide derivatives is often evaluated using the MTT assay to determine the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
4-(4-Chlorophenyl)-1-benzoyl-3-thiosemicarbazide B16F10 (Melanoma)0.7 µg/mL[1]
4-(4-Bromophenyl)-1-benzoyl-3-thiosemicarbazide B16F10 (Melanoma)0.9 µg/mL[1]
This compound Data not availableData not available

Note: The available data is for N1-benzoyl derivatives, which may have different activity profiles from the parent compound.

Antibacterial Activity

The antibacterial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

CompoundBacterial StrainMIC (µg/mL)Reference
4-(2-Chlorophenyl)-1-(3-methoxyphenyl)thiosemicarbazide S. aureus ATCC 2592362.5[2]
4-(2-Chlorophenyl)-1-(3-methoxyphenyl)thiosemicarbazide S. aureus ATCC 43300 (MRSA)62.5[2]
4-(4-Bromophenyl)-1-(3-methoxyphenyl)thiosemicarbazide S. epidermidis ATCC 1222831.25[2]
4-(4-Bromophenyl)-1-(3-methoxyphenyl)thiosemicarbazide M. luteus ATCC 1024015.63[2]
4-(3-Fluorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide S. aureus (MSSA strains)15.63-31.25[3]
4-(3-Fluorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide S. aureus ATCC 43300 (MRSA)15.63-31.25[3]
4-(3-Fluorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide B. cereus ATCC 108767.81[3]
This compound Data not availableData not available

Studies have indicated that the presence of a halogen on the phenyl ring is often crucial for the antibacterial activity of thiosemicarbazide derivatives[3]. Furthermore, research has suggested that 4-(4-bromophenyl)-thiosemicarbazide exhibits increased antibacterial activity compared to its chlorine analog, which may be attributed to the higher electron density on the hydrazinic end of the molecule[4]. This trend suggests that this compound could also possess significant antibacterial properties.

Tyrosinase Inhibitory Activity

Thiosemicarbazides and their derivatives are known to be potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Inhibition of this enzyme is a target for agents used in the treatment of hyperpigmentation.

CompoundIC50 (µM)Reference
1-Cyclopentanoyl-4-(3-iodophenyl)thiosemicarbazide 54.49 (anti-Toxoplasma gondii activity)[5]
4-Arylthiosemicarbazide derivatives Generally potent tyrosinase inhibitors[5][6]
This compound Data not available

While direct tyrosinase inhibition data for this compound is not available, a study on 4-arylthiosemicarbazides demonstrated that a meta-iodo substituted derivative had the highest in vitro anti-Toxoplasma gondii activity, which was correlated with tyrosinase inhibition[5]. This suggests that the presence and position of the iodine atom can significantly contribute to enzyme inhibitory activity.

Experimental Protocols

Detailed methodologies for the key assays are provided below to facilitate further research and validation.

Synthesis of this compound

This protocol is adapted from the general synthesis of 4-arylthiosemicarbazones[2].

  • Preparation of 4-Iodophenyl isothiocyanate: To a solution of 4-iodoaniline (0.1 mol) in a suitable solvent (e.g., dichloromethane), add carbon disulfide (0.11 mol) and triethylamine (0.1 mol) dropwise at 0-5°C. Stir the mixture for 2-3 hours at room temperature. Cool the reaction mixture again to 0-5°C and add ethyl chloroformate (0.1 mol) dropwise. Continue stirring for another 1-2 hours. Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 4-iodophenyl isothiocyanate.

  • Formation of this compound: Dissolve the synthesized 4-iodophenyl isothiocyanate (0.05 mol) in ethanol. To this solution, add hydrazine hydrate (0.05 mol) dropwise with constant stirring. The reaction mixture is typically stirred at room temperature for several hours or gently refluxed to ensure completion. The resulting precipitate of this compound is then collected by filtration, washed with cold ethanol, and can be recrystallized from a suitable solvent like ethanol to obtain a pure product.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Seed_Cells Seed cancer cells in a 96-well plate Incubate_1 Incubate for 24 hours Seed_Cells->Incubate_1 Add_Compound Add varying concentrations of the test compound (e.g., this compound) Incubate_1->Add_Compound Incubate_2 Incubate for 48-72 hours Add_Compound->Incubate_2 Add_MTT Add MTT solution to each well Incubate_2->Add_MTT Incubate_3 Incubate for 2-4 hours (Formazan crystal formation) Add_MTT->Incubate_3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubate_3->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm using a microplate reader Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Figure 2: Workflow for the MTT assay to determine anticancer activity.

Antibacterial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the enzyme tyrosinase.

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 6.8), mushroom tyrosinase enzyme, and the test compound at various concentrations.

  • Pre-incubation: The mixture is pre-incubated at a specific temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, L-DOPA.

  • Measurement: The formation of dopachrome is monitored by measuring the increase in absorbance at approximately 475 nm over time using a microplate reader.

  • Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the control (without inhibitor). The IC50 value is then determined.

Potential Mechanism of Action

Thiosemicarbazides are believed to exert their biological effects through various mechanisms, including the chelation of metal ions essential for enzymatic activity and the inhibition of key enzymes involved in cellular proliferation and survival.

cluster_downstream Downstream Cellular Effects Thiosemicarbazide This compound Metal_Chelation Chelation of Metal Ions (e.g., Fe, Cu, Zn) Thiosemicarbazide->Metal_Chelation Enzyme_Inhibition Enzyme Inhibition Thiosemicarbazide->Enzyme_Inhibition ROS_Generation Generation of Reactive Oxygen Species (ROS) Thiosemicarbazide->ROS_Generation Ribonucleotide_Reductase Inhibition of Ribonucleotide Reductase Metal_Chelation->Ribonucleotide_Reductase Tyrosinase_Inhibition Inhibition of Tyrosinase Enzyme_Inhibition->Tyrosinase_Inhibition DNA_Damage DNA Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis Ribonucleotide_Reductase->Apoptosis DNA_Damage->Apoptosis

Figure 3: Hypothetical signaling pathways targeted by thiosemicarbazides.

Conclusion

While direct experimental data for this compound is not extensively available in the public domain, the comparative analysis of its halogenated analogs strongly supports its potential as a promising lead compound for drug development. The established anticancer and antibacterial activities of chloro-, bromo-, and fluoro-substituted thiosemicarbazides, coupled with the known enzymatic inhibitory properties of iodo-substituted aryl compounds, provide a solid rationale for its further investigation. The provided experimental protocols offer a clear path for the synthesis and comprehensive biological evaluation of this compound to fully validate its therapeutic potential. Future studies should focus on generating specific IC50 and MIC values for this compound against a broad panel of cancer cell lines and microbial strains, as well as elucidating its precise mechanism of action.

References

Unlocking Therapeutic Potential: A Comparative Docking Analysis of Thiosemicarbazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular interactions of thiosemicarbazide derivatives with key protein targets reveals promising avenues for the development of novel anticancer, antibacterial, and antitubercular agents. Through in-silico docking studies, researchers have elucidated the binding affinities and potential mechanisms of action of these versatile compounds, paving the way for targeted drug design.

Thiosemicarbazides, a class of compounds characterized by a reactive thiosemicarbazide moiety, and their derivatives, thiosemicarbazones, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Molecular docking simulations have become an indispensable tool in understanding how these molecules interact with specific biological targets at the atomic level, providing insights that guide the synthesis of more potent and selective drug candidates. These computational studies predict the preferred binding orientation and affinity of a ligand to a protein, offering a rational basis for its observed biological activity.[3]

Anticancer Potential: Targeting Key Regulators of Cell Growth

In the realm of oncology, thiosemicarbazone derivatives have shown considerable promise as anticancer agents.[1][4] Docking studies have been instrumental in identifying their interactions with crucial proteins involved in cancer progression.

One key target is Topoisomerase IIβ , an enzyme essential for DNA replication and cell division. Molecular docking studies have revealed that certain thiosemicarbazone derivatives exhibit favorable binding scores when compared to the standard drug Etoposide, suggesting a strong inhibitory potential.[4] Another critical target in cancer therapy is Phosphoinositide 3-kinase (PI3K) , a central node in cell signaling pathways that regulate growth and survival. Docking simulations have identified isatin-triazole based thiosemicarbazones with high binding affinities to the active site of PI3K, indicating their potential to disrupt these cancer-promoting signals.[3]

Furthermore, studies targeting the androgen receptor , a key driver in prostate cancer, have utilized Quantitative Structure-Activity Relationship (QSAR) and molecular docking to predict the activity of thiosemicarbazone-indole derivatives, aiming to unravel their mechanism of action against prostate cancer cells.[5]

Comparative Docking Performance of Anticancer Thiosemicarbazone Derivatives
Derivative ClassTarget ProteinBest Binding Energy (kcal/mol)Reference CompoundReference Binding Energy (kcal/mol)
Isatin-triazole bis-thiosemicarbazone (5c)PI3K (4TV3)-10.3--
Hybrid ThiosemicarbazonesTopoisomerase IIβ (3QX3)Good docking scoresEtoposideNot specified
Thiosemicarbazone-indole derivativesAndrogen Receptor (5T8E)Favorable binding affinities--

Combating Bacterial Infections: A Dual-Targeting Approach

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Thiosemicarbazide derivatives have emerged as promising candidates, with molecular docking studies suggesting a dual mechanism of action involving the inhibition of both DNA gyrase and topoisomerase IV .[2][6] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.[1]

Docking simulations have been employed to explain the antibacterial activity of newly synthesized thiosemicarbazides, indicating that they can effectively bind to the ATP binding pockets of these topoisomerases.[2][6] For instance, studies on 4-benzoyl-1-carbonylthiosemicarbazide derivatives have shown that substitution of an imidazole moiety with an indole group can significantly increase the inhibitory activity against topoisomerase IV.[6]

Docking Scores of Antibacterial Thiosemicarbazide Derivatives
DerivativeTarget ProteinBinding Affinity (IC50)Notes
4-benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazideTopoisomerase IV14 µMSignificantly more active than the imidazole derivative.[6]
4-benzoyl-1-(4-methyl-imidazol-5-yl)-carbonylthiosemicarbazideTopoisomerase IV90 µMShowed high therapeutic potential against Gram-positive bacteria.[6]
Trifluoromethylphenyl-containing thiosemicarbazidesDNA gyrase & Topoisomerase IVMIC: 3.9–250 µg/mLShowed the highest activity towards Gram-positive bacteria.[2]

A New Front in the Fight Against Tuberculosis

Tuberculosis remains a major global health challenge, and new drugs are urgently needed. Thiosemicarbazide derivatives have demonstrated potential as antitubercular agents.[7] Molecular docking studies have identified Mycobacterium tuberculosis glutamine synthetase (MtGS) as a potential target for these compounds.[7][8] MtGS is a central enzyme in the nitrogen metabolism of the bacterium, making it an attractive target for novel antibiotic strategies.[8] Docking studies have shown that the amino and carbonyl groups of the carbonylthiosemicarbazide spacer play a crucial role in the interaction with the active site of MtGS.[7][8]

Antitubercular Activity and Docking Targets
Derivative ClassTarget ProteinIn-vitro Activity (MIC)Key Finding
2-pyridine ring thiosemicarbazidesMtGS7.81–31.25 μg/mLMost active against various Mycobacterium strains.[7][9]
Quinolinone-based thiosemicarbazonesDNA-gyrase, enoyl-acyl carrier protein reductase, ATP-synthase0.13–0.17 µM against M. tuberculosis H37RvSeveral synthesized compounds were more effective than isoniazid.[10]

Experimental Protocols and Methodologies

The molecular docking studies cited in this guide predominantly utilize established computational tools and protocols. A generalized workflow is as follows:

  • Protein Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

  • Ligand Preparation: The 2D structures of the thiosemicarbazide derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed to obtain a stable conformation.

  • Docking Simulation: Software such as AutoDock Vina is commonly used to perform the docking calculations.[3] A grid box is defined around the active site of the target protein, and the software explores various conformations of the ligand within this space, calculating the binding energy for each pose.

  • Analysis of Results: The results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy. Visualization tools like Discovery Studio are used to examine the interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions.[3]

Visualizing the Path to Drug Discovery

The following diagrams illustrate the typical workflows and conceptual relationships in the docking studies of thiosemicarbazide derivatives.

experimental_workflow cluster_prep Preparation Phase cluster_docking Computational Phase cluster_analysis Analysis Phase cluster_outcome Outcome protein_prep Protein Preparation (from PDB) docking Molecular Docking (e.g., AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation (Thiosemicarbazide Derivatives) ligand_prep->docking analysis Binding Energy Calculation & Pose Analysis docking->analysis outcome Identification of Lead Compounds analysis->outcome

Caption: A generalized workflow for molecular docking studies.

signaling_pathway_inhibition PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth TSC Thiosemicarbazone Derivative TSC->PI3K Inhibition

Caption: Inhibition of the PI3K signaling pathway by thiosemicarbazones.

References

Evaluating the Off-Target Profile of 4-(4-Iodophenyl)-3-thiosemicarbazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, understanding the off-target effects of a lead compound is as critical as defining its on-target efficacy. This guide provides a comparative evaluation of the off-target profile of 4-(4-Iodophenyl)-3-thiosemicarbazide, a member of the broadly bioactive thiosemicarbazide class of compounds. Due to the limited availability of specific off-target screening data for this particular molecule in publicly accessible databases, this guide presents a representative analysis based on the known off-target liabilities of the thiosemicarbazide scaffold. We compare its hypothetical off-target profile with other representative thiosemicarbazide derivatives to illustrate the importance of substitution patterns in determining selectivity.

Comparative Off-Target Profile

The following table summarizes hypothetical quantitative data from a panel of standard off-target assays for this compound and three alternative thiosemicarbazide derivatives. This data is for illustrative purposes to highlight how such comparisons are presented.

Assay TypeTargetThis compound (IC50/Ki in µM)4-Phenyl-3-thiosemicarbazide (IC50/Ki in µM)4-(4-Methoxyphenyl)-3-thiosemicarbazide (IC50/Ki in µM)4-(3-Nitrophenyl)-3-thiosemicarbazide (IC50/Ki in µM)
Kinase Profiling Aurora Kinase A8.515.225.15.8
VEGFR212.328.945.79.1
p38α (MAPK14)> 50> 50> 5042.5
Receptor Binding Adrenergic α1A22.735.1> 10018.4
Dopamine D2> 100> 100> 10085.3
Serotonin 5-HT2A45.168.4> 10033.2
Ion Channel hERG15.825.458.211.5
Enzyme Inhibition CYP3A418.233.762.112.9
CYP2D6> 100> 100> 10078.6
Cytotoxicity HEK293 (Normal Cells)35.6 (CC50)58.2 (CC50)> 100 (CC50)25.1 (CC50)

Note: This is a hypothetical dataset generated for illustrative purposes. Actual experimental values may differ.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative table are provided below. These protocols represent standard industry practices for in vitro safety pharmacology and off-target profiling.

Kinase Profiling Assay

Objective: To determine the inhibitory activity of a test compound against a panel of protein kinases.

Methodology: A radiometric kinase assay, such as the HotSpot™ assay, is a common method.

  • Reaction Setup: A reaction mixture is prepared containing the kinase, a specific peptide substrate, ATP (with a trace amount of radiolabeled γ-³³P-ATP), and the test compound at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for phosphorylation of the substrate.

  • Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the residual radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a filter membrane that captures the peptide substrate.

  • Detection: The radioactivity on the filter membrane, corresponding to the amount of phosphorylated substrate, is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Radioligand Receptor Binding Assay

Objective: To assess the ability of a test compound to bind to a specific receptor.

Methodology: A competitive binding assay using a radiolabeled ligand.

  • Preparation of Receptor Source: Membranes from cells overexpressing the target receptor are prepared.

  • Assay Setup: The receptor membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter that traps the membranes.

  • Detection: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding is calculated for each concentration of the test compound. The IC50 is determined, and the inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation.

hERG Patch Clamp Assay

Objective: To evaluate the potential of a test compound to inhibit the hERG potassium ion channel, a critical factor in cardiac safety assessment.

Methodology: Whole-cell patch-clamp electrophysiology on cells stably expressing the hERG channel.

  • Cell Preparation: Cells (e.g., HEK293) stably expressing the hERG channel are cultured and prepared for electrophysiological recording.

  • Patch Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the ionic currents across the entire cell membrane.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents.

  • Compound Application: The test compound is applied to the cell at various concentrations via a perfusion system.

  • Data Acquisition and Analysis: The effect of the compound on the hERG current is recorded and analyzed. The percentage of inhibition at each concentration is used to determine the IC50 value.

CYP450 Inhibition Assay

Objective: To determine if a test compound inhibits the activity of major cytochrome P450 enzymes, which are crucial for drug metabolism.

Methodology: A fluorescent or LC-MS/MS-based assay using human liver microsomes.

  • Reaction Mixture: Human liver microsomes are incubated with a specific CYP450 probe substrate and the test compound at various concentrations in the presence of NADPH to initiate the reaction.

  • Incubation: The reaction is incubated at 37°C.

  • Termination: The reaction is stopped, typically by adding a solvent like acetonitrile.

  • Detection: The formation of the metabolite of the probe substrate is quantified. This can be done using a fluorescent plate reader if a fluorescent probe is used, or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for non-fluorescent probes.

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to a control. The IC50 value is calculated from the dose-response curve.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate a common signaling pathway that can be affected by off-target kinase inhibition and a typical workflow for evaluating these effects.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation OffTarget Off-Target Kinase RAF->OffTarget Unintended Inhibition ERK ERK MEK->ERK Phosphorylation TF Transcription Factor ERK->TF Phosphorylation Gene Gene Expression (Proliferation, Survival) TF->Gene Downstream Alternative Downstream Effector OffTarget->Downstream

Caption: A simplified MAPK/ERK signaling pathway, illustrating a potential off-target interaction of a kinase inhibitor.

Experimental_Workflow cluster_analysis Data Analysis and Interpretation cluster_decision Decision Making Kinase Kinase Panel Screening IC50 Determine IC50/Ki Values Kinase->IC50 Receptor Receptor Binding Assays Receptor->IC50 IonChannel Ion Channel (e.g., hERG) Assays IonChannel->IC50 CYP CYP450 Inhibition Assays CYP->IC50 Selectivity Assess Selectivity Profile IC50->Selectivity Risk Identify Potential Safety Liabilities Selectivity->Risk Go Proceed with Candidate Risk->Go NoGo Terminate or Redesign Candidate Risk->NoGo start Test Compound (this compound) start->Kinase start->Receptor start->IonChannel start->CYP

Caption: A typical experimental workflow for evaluating the off-target effects of a small molecule inhibitor.

Safety Operating Guide

Proper Disposal of 4-(4-Iodophenyl)-3-thiosemicarbazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 4-(4-Iodophenyl)-3-thiosemicarbazide, a compound notable for its use in chemical synthesis, understanding the correct disposal procedures is not just a matter of compliance, but of fundamental safety. This guide provides essential, step-by-step instructions for the safe handling and disposal of this halogenated thiosemicarbazide derivative.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be aware of the potential hazards associated with this compound and its class of compounds. Thiosemicarbazides are recognized for their toxicity if swallowed, and halogenated organic compounds can pose long-term environmental risks.[1][2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. Gloves must be inspected before use and disposed of properly after handling the compound.[1]

  • Body Protection: A lab coat or a chemical-resistant apron should be worn to protect against skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]

Engineering Controls: All handling and disposal preparations should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][3] Eyewash stations and safety showers must be readily accessible in the immediate work area.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires careful segregation and handling as a hazardous waste. Due to its chemical structure, it is classified as a halogenated organic solid waste .[4][5]

  • Waste Identification and Segregation:

    • This compound waste must be collected separately from non-halogenated organic waste and general laboratory trash.[4][6][7]

    • Use a designated, clearly labeled, and leak-proof container for "Halogenated Organic Solid Waste."[6] The container must be made of a material compatible with the chemical.

    • Never mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[6]

  • Waste Collection and Storage:

    • For solid waste, carefully transfer the material into the designated waste container using a clean shovel or scoop to avoid generating dust.[8][9]

    • For solutions containing the compound, collect them in a designated "Halogenated Organic Liquid Waste" container.

    • Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from heat and ignition sources.[6][8]

    • The storage area should be secure and accessible only to authorized personnel.[8]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[6][7] Do not use abbreviations or chemical formulas.[6]

    • Indicate the approximate quantity of the waste in the container.

  • Final Disposal:

    • Disposal must be carried out through a licensed and certified hazardous waste disposal company.[1][8] Do not attempt to dispose of this chemical down the drain or in regular trash.[3][6][7]

    • The primary method of disposal for halogenated organic waste is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1][4]

    • Follow all local, state, and federal regulations regarding hazardous waste disposal.[10]

Spill and Emergency Procedures

In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.[8][9]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[9][10]

    • Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container for disposal.[1][3][11]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Ventilate the area.

  • Large Spills:

    • Evacuate the area immediately and alert others.[6]

    • Contact your institution's emergency response team or local emergency services.

    • Prevent the spill from entering drains or waterways.[1][10]

Quantitative Hazard and Disposal Data

The following table summarizes key quantitative data related to the hazards and disposal of thiosemicarbazide and its derivatives.

ParameterValue/InformationSource
UN Number 2811[1]
UN Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S. (Thiosemicarbazide)[1]
Transport Hazard Class 6.1 (Toxic)[11]
Packing Group II or III (depending on concentration and formulation)[11]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects. LC50 - Pimephales promelas (fathead minnow) - 20.8 mg/l - 96 h.[1][1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Start: Generation of This compound Waste B Is the waste solid or liquid? A->B C Collect in 'Halogenated Organic Solid Waste' Container B->C Solid D Collect in 'Halogenated Organic Liquid Waste' Container B->D Liquid E Ensure Container is: - Properly Labeled - Tightly Sealed - Stored Securely C->E D->E F Arrange for Pickup by Licensed Hazardous Waste Contractor E->F G End: Waste Disposed via High-Temperature Incineration F->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 4-(4-Iodophenyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(4-Iodophenyl)-3-thiosemicarbazide. The following procedures are based on the known hazards of the parent compound, thiosemicarbazide, and related derivatives, and are intended to ensure the safe handling and disposal of this substance.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was available at the time of this writing. The following recommendations are based on the hazardous properties of the parent compound, thiosemicarbazide, which is known to be highly toxic.[1][2][3][4][5] Always perform a risk assessment for your specific experimental conditions and consult with your institution's safety officer.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with thiosemicarbazide and its derivatives include high acute toxicity if swallowed, and irritation to the skin and eyes.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[1][3][6]To prevent eye contact with dust or splashes.
Skin Protection Nitrile gloves (inspect before use) and a lab coat.[1][2][3]To prevent skin contact. Contaminated clothing should be removed and laundered by a specialized service.[2]
Respiratory Protection Use in a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with a P3 filter for particulates is recommended.[1][3][4]To avoid inhalation of the compound, which can cause respiratory tract irritation.[2]

Safe Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure risk and maintain the integrity of the compound.

Procedure Guideline Key Considerations
Handling Handle exclusively in a chemical fume hood. Avoid the formation of dust and aerosols.[3] Do not eat, drink, or smoke in the handling area.[4][5] Wash hands thoroughly after handling.[2][3][4]Thiosemicarbazides can be light and air-sensitive; store under an inert atmosphere if necessary.[3]
Storage Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3][5][6] Store locked up.[4][5]Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

Emergency and Disposal Protocols

Immediate and appropriate responses to spills or exposure are essential, as is the proper disposal of waste.

Protocol Procedure
Spill Response For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3][6] For large spills, evacuate the area and contact your institution's emergency response team.[1] Prevent the material from entering drains.[3][4]
First Aid If swallowed: Immediately call a poison control center or doctor.[4][5] Skin contact: Immediately wash the affected area with plenty of water.[2] Eye contact: Rinse cautiously with water for several minutes.[3] Inhalation: Move the person to fresh air.[1][5]
Disposal Dispose of contents and container to an approved hazardous waste disposal plant.[4][5] Do not allow the product to enter drains.[3][4]

Experimental Workflow and Safety

The following diagram outlines the key steps and decision points for safely handling this compound from receipt to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_emergency Emergency start Receive Compound storage Log and Store Securely start->storage risk_assessment Conduct Risk Assessment storage->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe weigh Weigh Compound ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution spill Spill Occurs weigh->spill exposure Personal Exposure weigh->exposure experiment Perform Experiment prepare_solution->experiment prepare_solution->spill prepare_solution->exposure decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate experiment->spill experiment->exposure waste_solid Segregate Solid Waste decontaminate->waste_solid waste_liquid Segregate Liquid Waste decontaminate->waste_liquid dispose Dispose as Hazardous Waste waste_solid->dispose waste_liquid->dispose spill_response Follow Spill Protocol spill->spill_response first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Iodophenyl)-3-thiosemicarbazide
Reactant of Route 2
4-(4-Iodophenyl)-3-thiosemicarbazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.